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  • Product: 7-Methoxyquinoline-8-carbaldehyde
  • CAS: 82060-67-1

Core Science & Biosynthesis

Foundational

Biological activity of 7-methoxyquinoline-8-carboxaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Methoxyquinoline-8-Carboxaldehyde Derivatives Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 7-Methoxyquinoline-8-Carboxaldehyde Derivatives

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide focuses on a specific, yet highly promising, subclass: derivatives of 7-methoxyquinoline-8-carboxaldehyde. The strategic placement of an electron-donating methoxy group at the C-7 position and a reactive carboxaldehyde at the C-8 position provides a unique electronic and structural framework for developing novel therapeutic agents. While direct research on this specific scaffold is emerging, this guide synthesizes data from closely related analogues to provide a comprehensive overview of its potential biological activities, with a primary focus on anticancer and antimicrobial applications. We will explore synthetic strategies, delve into mechanisms of action, present quantitative biological data, and provide detailed experimental protocols to empower researchers in the field of drug discovery.

The Quinoline Scaffold: A Foundation for Drug Discovery

Quinoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring to a pyridine ring, is a fundamental motif in drug development.[1][4] Its unique structure allows for diverse chemical modifications, leading to compounds with a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The 7-methoxyquinoline-8-carboxaldehyde core combines two critical features:

  • 7-Methoxy Group: This electron-donating group can influence the molecule's lipophilicity and electronic distribution, potentially enhancing membrane permeability and interaction with biological targets.

  • 8-Carboxaldehyde Group: This versatile functional group serves as a synthetic handle for creating a wide range of derivatives, such as Schiff bases, hydrazones, and amides, allowing for fine-tuning of the molecule's biological profile.[5][6]

Synthesis of 7-Methoxyquinoline-8-Carboxaldehyde Derivatives

The synthesis of the core structure and its subsequent derivatization is a critical first step. The quinoline ring itself is often constructed via classic methods like the Friedländer synthesis, which involves the condensation of an aromatic ortho-amino aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl.[1] The introduction of the carboxaldehyde group at the C-8 position can be achieved through formylation reactions such as the Vilsmeier-Haack or Duff reaction.[7] Once the 7-methoxyquinoline-8-carboxaldehyde core is obtained, the aldehyde functional group allows for straightforward derivatization.

G cluster_synthesis General Synthetic Workflow Start Ortho-substituted Aniline Precursor Quinoline Quinoline Ring Formation (e.g., Friedländer Synthesis) Start->Quinoline Formylation Introduction of Formyl Group (e.g., Vilsmeier-Haack) Quinoline->Formylation Core 7-Methoxyquinoline-8- carboxaldehyde Core Formylation->Core Derivatization Reaction with Amines, Hydrazines, etc. Core->Derivatization Derivatives Schiff Bases, Hydrazones, Amides, etc. Derivatization->Derivatives

Caption: General synthetic workflow for producing derivatives.

Anticancer Activity

Quinoline derivatives are well-documented for their potent anticancer activities, acting through various mechanisms to inhibit tumor growth and induce cell death.[4][8] Analogues of 7-methoxyquinoline-8-carboxaldehyde, particularly other quinoline-carboxaldehydes, have demonstrated significant cytotoxicity against a range of cancer cell lines.[5]

Proposed Mechanisms of Action

The anticancer effects of quinoline derivatives are multifactorial, often involving the following pathways:

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell dismantling.[5][8]

  • Kinase Inhibition: The quinoline scaffold is a key component of several approved tyrosine kinase inhibitors. Derivatives can interfere with signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by EGFR and VEGF.[9]

  • DNA Damage and Repair Inhibition: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[1] Some derivatives also inhibit topoisomerase enzymes, which are essential for resolving DNA supercoiling.[2][4]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[8]

G cluster_pathway Generalized Apoptotic Signaling Drug Quinoline-Carboxaldehyde Derivative Receptor Death Receptors (Extrinsic Pathway) Drug->Receptor Mito Mitochondrial Stress (Intrinsic Pathway) Drug->Mito Casp8 Caspase-8 Activation Receptor->Casp8 Bax Bax/Bak Activation Mito->Bax Casp3 Executioner Caspase-3 Activation Casp8->Casp3 CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptotic pathways induced by cytotoxic quinolines.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various related quinoline-carboxaldehyde derivatives against several human cancer cell lines, demonstrating the potential of this chemical class.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of Reference
Quinoline-Chalcone Hybrids 12eMGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
8-Methoxy-4-anilinoquinolines 2iHeLa (Cervical)7.15Gefitinib17.12
BGC-823 (Gastric)4.65Gefitinib19.27
8-Hydroxy-2-quinolinecarbaldehyde 3T-47D (Breast)~5 (Est.)Cisplatin (CDDP)~20 (Est.)

Data synthesized from multiple sources, primarily BenchChem and related studies.[5][10]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[5]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 7-methoxyquinoline-8-carboxaldehyde derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration using non-linear regression analysis.

G cluster_workflow MTT Assay Experimental Workflow node1 Seed Cells in 96-Well Plate node2 Incubate 24h node1->node2 node3 Treat with Serial Dilutions of Quinoline Derivative node2->node3 node4 Incubate 48-72h node3->node4 node5 Add MTT Reagent node4->node5 node6 Incubate 4h node5->node6 node7 Solubilize Formazan Crystals (DMSO) node6->node7 node8 Read Absorbance at 570 nm node7->node8 node9 Calculate % Viability & Determine IC50 Value node8->node9

Caption: Experimental workflow for cytotoxicity studies.[5]

Antimicrobial and Antifungal Activity

The quinoline scaffold is integral to many antimicrobial agents. Specifically, derivatives of 7-methoxyquinoline and 8-hydroxyquinoline have shown potent activity against a range of bacterial and fungal pathogens.[11][12]

Proposed Mechanisms of Action
  • Inhibition of DNA Gyrase: Quinolones are famous for their ability to inhibit bacterial DNA gyrase (a type II topoisomerase), preventing DNA replication and leading to bacterial cell death.[13]

  • Cell Wall/Membrane Disruption: Studies on related 8-hydroxyquinolines suggest they may cause damage to the fungal cell wall, leading to loss of cellular integrity.[12] Some derivatives can also create pores in the cell membrane, causing leakage of essential cellular contents.[11]

  • Antibiofilm Activity: Biofilms are structured communities of microbes that are notoriously resistant to antibiotics. Certain 7-methoxyquinoline derivatives have been shown to inhibit biofilm formation and disrupt established biofilms, a critical activity for treating persistent infections.[11][14]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents Minimum Inhibitory Concentration (MIC) values for 7-methoxyquinoline derivatives against common pathogenic microbes. A lower MIC value indicates higher potency.

Compound DerivativePathogenMIC (µg/mL)Reference
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide E. coli7.81[15]
C. albicans7.81[11]
4-((7-methoxyquinolin-4-yl) amino)-N-(pyridin-2-yl)benzenesulfonamide E. coli31.25[15]
P. aeruginosa125[15]
8-Methoxyquinolone derivative S. aureus<0.012 - 0.1[16]
E. coli0.1 - 0.39[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Prepare Inoculum: Culture the microbial strain (e.g., E. coli, S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the 7-methoxyquinoline-8-carboxaldehyde derivative in broth. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Other Potential Biological Activities

The versatility of the quinoline scaffold suggests that derivatives of 7-methoxyquinoline-8-carboxaldehyde may possess other important biological activities:

  • Antimalarial: The quinoline ring is the basis for classic antimalarial drugs like chloroquine. Novel quinoline-4-carboxamides have shown potent multistage antimalarial activity.[6][17]

  • Enzyme Inhibition: Different quinoline derivatives have been identified as potent inhibitors of various enzymes, including phosphodiesterase type 4 (PDE4), M1 aminopeptidase, and acetylcholinesterase (AChE), suggesting applications in inflammatory diseases, parasitic infections, and neurodegenerative disorders.[18][19][20]

  • Neuroprotection: Some quinoline derivatives have demonstrated the ability to protect neuronal cells from neurotoxin-induced damage, indicating potential use in treating neurodegenerative diseases.[3]

Conclusion and Future Directions

The 7-methoxyquinoline-8-carboxaldehyde scaffold represents a highly promising platform for the development of novel therapeutic agents. By leveraging data from structurally similar compounds, it is evident that its derivatives hold significant potential as anticancer and antimicrobial agents. The presence of the reactive aldehyde group provides a facile entry point for generating large chemical libraries, enabling extensive structure-activity relationship (SAR) studies.

Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives. Screening against a broad panel of cancer cell lines and pathogenic microbes will be crucial to identify lead compounds. Subsequent mechanistic studies, including target identification and in vivo efficacy testing, will be essential to translate the promise of this versatile scaffold into clinically viable drug candidates.

References

  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(21), 5192-5203.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved February 22, 2024, from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Chemistry Research. Retrieved February 22, 2024, from [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved February 22, 2024, from [Link]

  • Babu, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Retrieved February 22, 2024, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Medicinal Chemistry. Retrieved February 22, 2024, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved February 22, 2024, from [Link]

  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (2023). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Singh, U. P., et al. (2018). Design, synthesis and biological evaluation of novel 4,7-disubstituted 8-methoxyquinazoline based derivatives as potential cytotoxic agents and Wnt/β-catenin signaling pathway inhibitors. Translational Oncology. Retrieved February 22, 2024, from [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Koga, H., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved February 22, 2024, from [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. Retrieved February 22, 2024, from [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. Retrieved February 22, 2024, from [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (2021). Frontiers in Chemistry. Retrieved February 22, 2024, from [Link]

  • Sadowski, B., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Retrieved February 22, 2024, from [Link]

  • Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase of Leishmania donovani. (2024). International Journal of Biological Macromolecules. Retrieved February 22, 2024, from [Link]

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (2022). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Perin, N., et al. (2002). 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters. Retrieved February 22, 2024, from [Link]

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025). MDPI. Retrieved February 22, 2024, from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters. Retrieved February 22, 2024, from [Link]

Sources

Exploratory

7-Methoxyquinoline-8-carbaldehyde CAS number and molecular weight

The following technical guide details the physicochemical properties, synthesis methodologies, and application spectra of 7-Methoxyquinoline-8-carbaldehyde . This document is structured for researchers requiring high-pre...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis methodologies, and application spectra of 7-Methoxyquinoline-8-carbaldehyde . This document is structured for researchers requiring high-precision data and actionable experimental protocols.

A Privileged Scaffold for Medicinal Chemistry and Ligand Design

Executive Identity & Physicochemical Specifications[1]

7-Methoxyquinoline-8-carbaldehyde is a heteroaromatic intermediate characterized by a quinoline core substituted with a methoxy group at position 7 and a reactive formyl (aldehyde) group at position 8. Its structural uniqueness lies in the ortho positioning of the oxygen-rich substituents (methoxy and carbonyl) relative to the quinoline nitrogen, creating a specific electronic environment favorable for bidentate chelation and Schiff base formation.

Chemical Identity Table[2]
PropertySpecification
Chemical Name 7-Methoxyquinoline-8-carbaldehyde
CAS Number 82060-67-1
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
MDL Number MFCD24386993
Physical State Pale yellow to tan solid (typically)
Solubility Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water
SMILES COc1ccc2ncccc2c1C=O[1][2][3]

Advanced Synthesis Protocols

While various routes exist, two methodologies dominate based on the starting material availability and required regioselectivity.

Method A: Directed Ortho-Metalation (DoM) – The Precision Route

Rationale: This method utilizes the 7-methoxy group as a Directed Metalation Group (DMG). The oxygen atom coordinates with the lithium base, directing deprotonation specifically to the ortho (C8) position, ensuring high regioselectivity over other aromatic protons.

Reagents: 7-Methoxyquinoline, n-Butyllithium (n-BuLi), TMEDA (Tetramethylethylenediamine), DMF (Dimethylformamide), Anhydrous THF.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add 7-Methoxyquinoline (1.0 eq) dissolved in anhydrous THF.

  • Activation: Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add TMEDA (1.1 eq) followed by the dropwise addition of 1.6 M n-BuLi in hexanes (1.2 eq) .

    • Critical Step: Maintain temperature below -70°C to prevent nucleophilic attack on the quinoline ring. Stir for 1 hour to ensure formation of the 8-lithio species.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. The solution may change color (often deep red/orange). Stir at -78°C for 30 mins, then allow to warm to 0°C over 2 hours.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: Selenium Dioxide Oxidation – The Scalable Route

Rationale: If 7-methoxy-8-methylquinoline is available, Riley oxidation is the most robust method for converting the activated methyl group to an aldehyde without affecting the heterocyclic ring.

Reagents: 7-Methoxy-8-methylquinoline, Selenium Dioxide (SeO₂), 1,4-Dioxane, Water.

Step-by-Step Protocol:

  • Dissolve 7-methoxy-8-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).

  • Add SeO₂ (12 mmol) and water (2 mL).

  • Reflux the mixture at 100°C for 4-6 hours . Monitor via TLC (disappearance of starting material).

  • Filter hot through a Celite pad to remove precipitated Selenium metal.

  • Concentrate the filtrate and recrystallize from ethanol/water to obtain the aldehyde.

Reaction Mechanism Visualization

The following diagram illustrates the Directed Ortho-Metalation (DoM) pathway, highlighting the coordination complex that guarantees the 8-position selectivity.

DoM_Synthesis Start 7-Methoxyquinoline (Precursor) Complex Lithium Coordination (TMEDA/n-BuLi) Start->Complex -78°C, THF Intermediate 8-Lithio-7-methoxyquinoline (Activated Species) Complex->Intermediate Ortho-Deprotonation Quench DMF Addition (Formyl Source) Intermediate->Quench Electrophilic Attack Product 7-Methoxyquinoline- 8-carbaldehyde Quench->Product Hydrolysis (H+)

Caption: Figure 1. Regioselective synthesis via Directed Ortho-Metalation (DoM) utilizing the methoxy group as a directing handle.

Applications in Drug Discovery & Material Science[6][7]

A. Pharmacophore Development (Schiff Bases)

The C8-aldehyde is a "privileged handle" for condensation reactions with primary amines.

  • Antimicrobial Agents: Condensation with hydrazides or substituted anilines yields Schiff bases often screened for anti-tubercular and antifungal activity. The 7-OMe group increases lipophilicity, aiding cell membrane penetration.

  • Anticancer Scaffolds: Quinoline-8-carbaldehyde derivatives function as intercalators or kinase inhibitors. The aldehyde allows for the rapid generation of libraries via reductive amination.

B. Ligand Chemistry (N,O-Donors)

The proximity of the Quinoline Nitrogen (N1) and the Carbonyl Oxygen (at C8) creates a "pocket" for metal chelation.

  • Coordination: Forms stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Ru²⁺).

  • Fluorescence: Metal complexes of this ligand often exhibit enhanced fluorescence compared to the free ligand, useful for sensing applications.

Strategic Workflow: From Precursor to Bioactive Hit

The following workflow demonstrates how this molecule serves as a divergent intermediate in a drug discovery campaign.

Application_Workflow Core 7-Methoxyquinoline- 8-carbaldehyde Rxn1 Reaction: Reductive Amination (NaBH(OAc)3, R-NH2) Core->Rxn1 Rxn2 Reaction: Condensation (Hydrazines/Amines) Core->Rxn2 Rxn3 Reaction: Metal Complexation (MCl2, Ethanol) Core->Rxn3 Prod1 Secondary Amines (Kinase Inhibitor Libraries) Rxn1->Prod1 Prod2 Schiff Bases / Hydrazones (Antimicrobial Screening) Rxn2->Prod2 Prod3 Metal-Organic Frameworks (OLEDs / Catalysis) Rxn3->Prod3

Caption: Figure 2. Divergent synthesis pathways utilizing the C8-aldehyde handle for medicinal and material applications.

Safety & Handling (GHS Standards)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (7-methoxyquinoline-8-carboxylic acid) over time.

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM mechanism cited in Protocol A).
  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.
  • Riley, H. A., & Gray, A. R. (1943). Selenium Dioxide Oxidation of Methyl Groups. Organic Syntheses, Coll. Vol. 2, p.509. (Standard protocol basis for Method B).

Sources

Foundational

An In-Depth Technical Guide to the Potential Medicinal Applications of 7-Methoxy-8-Formylquinoline

Preamble: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in the landscape of drug discovery.[1][2] Its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of pharmacological activities.[3][4] The therapeutic landscape has been significantly shaped by quinoline-based drugs, which have shown efficacy as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents.[1][2][5] The versatility of the quinoline nucleus lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[6] This guide delves into the untapped potential of a specific derivative, 7-methoxy-8-formylquinoline, by postulating its medicinal applications based on established structure-activity relationships within the quinoline family.

The Strategic Importance of Substituents: A Rationale for 7-Methoxy-8-Formylquinoline

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[1] The subject of this guide, 7-methoxy-8-formylquinoline, possesses two key functional groups that are known to modulate the therapeutic potential of the quinoline core.

  • The 7-Methoxy Group: The presence of a methoxy group, particularly at the 7-position, has been associated with enhanced biological activity in several quinoline derivatives. For instance, studies have indicated that a hydroxyl or methoxy group at this position can improve the antitumor activity of certain quinoline compounds.[1] This is likely due to the electron-donating nature of the methoxy group, which can influence the molecule's interaction with biological targets.

  • The 8-Formyl Group: The formyl (aldehyde) group is a versatile functional group that can serve as a precursor for the synthesis of a wide range of derivatives, such as Schiff bases and hydrazones, which have been reported to possess significant antimicrobial and anticancer activities.[4][7] The formyl group itself can also participate in crucial interactions with biological macromolecules.

The unique combination of these two substituents on the quinoline scaffold suggests that 7-methoxy-8-formylquinoline could be a promising starting point for the development of novel therapeutic agents.

Proposed Synthesis of 7-Methoxy-8-Formylquinoline

A plausible and efficient method for the synthesis of 7-methoxy-8-formylquinoline is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][5][8] The proposed starting material for this synthesis is 7-methoxyquinoline.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Methoxyquinoline
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C.

  • Formation of the Vilsmeier Reagent: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloromethyliminium salt).

  • Formylation Reaction: Dissolve 7-methoxyquinoline in a suitable solvent (e.g., anhydrous dichloromethane) and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it under reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Hydrolyze the intermediate by heating the aqueous mixture. Subsequently, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 7-methoxy-8-formylquinoline.

G cluster_synthesis Proposed Synthesis of 7-Methoxy-8-Formylquinoline start 7-Methoxyquinoline reagent Vilsmeier Reagent (DMF + POCl₃) start->reagent Formylation intermediate Iminium Salt Intermediate reagent->intermediate hydrolysis Hydrolysis product 7-Methoxy-8-Formylquinoline hydrolysis->product

Caption: Proposed synthetic workflow for 7-methoxy-8-formylquinoline.

Hypothesized Medicinal Applications and Experimental Evaluation

Based on the extensive literature on quinoline derivatives, we hypothesize that 7-methoxy-8-formylquinoline holds significant potential in three primary therapeutic areas: oncology, infectious diseases, and inflammatory disorders.

Anticancer Potential

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including DNA intercalation, induction of apoptosis, and inhibition of key signaling pathways.[1][9] The presence of the 7-methoxy group may enhance this activity.[1]

Proposed Mechanism of Action: 7-methoxy-8-formylquinoline may induce apoptosis in cancer cells by activating pro-apoptotic proteins (e.g., Bax, p53) and down-regulating anti-apoptotic proteins (e.g., Bcl-2).[9]

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • MTT Assay for Cytotoxicity:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 7-methoxy-8-formylquinoline for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

  • Apoptosis Assays:

    • Annexin V-FITC/Propidium Iodide (PI) Staining: Treat cells with the compound, stain with Annexin V-FITC and PI, and analyze by flow cytometry to quantify apoptotic and necrotic cells.

    • Western Blot Analysis: Analyze the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, caspases, p53) in treated and untreated cells.

G cluster_anticancer Anticancer Activity Workflow start Cancer Cell Lines treatment Treat with 7-methoxy-8-formylquinoline start->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) treatment->apoptosis ic50 Determine IC50 mtt->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism

Caption: Workflow for evaluating the in vitro anticancer potential.

Cell LineIC50 (µM) after 48h
MCF-7 (Breast)[Hypothetical Value]
A549 (Lung)[Hypothetical Value]
HCT116 (Colon)[Hypothetical Value]
Doxorubicin (Control)[Reference Value]
Antimicrobial Potential

Quinoline derivatives have a long history as antimicrobial agents, with some acting as potent antibacterial and antifungal compounds.[7][10][11]

Proposed Mechanism of Action: 7-methoxy-8-formylquinoline may exert its antimicrobial effects by inhibiting essential microbial enzymes, disrupting cell membrane integrity, or interfering with nucleic acid synthesis. The formyl group can be further derivatized to enhance these activities.[7]

  • Microbial Strain Selection: Use a panel of clinically relevant pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

    • Prepare serial two-fold dilutions of 7-methoxy-8-formylquinoline in a suitable broth medium in 96-well microtiter plates.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

    • Subculture the contents of the wells showing no visible growth onto agar plates.

    • Incubate the plates.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies compared to the initial inoculum.

G cluster_antimicrobial Antimicrobial Activity Workflow start Pathogenic Microbes inoculation Inoculation and Incubation start->inoculation dilution Serial Dilution of Compound dilution->inoculation mic Determine MIC inoculation->mic subculture Subculture on Agar Plates mic->subculture mbc_mfc Determine MBC/MFC subculture->mbc_mfc

Caption: Workflow for assessing antimicrobial efficacy.

Microbial StrainMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus ATCC 29213[Hypothetical Value][Hypothetical Value]
E. coli ATCC 25922[Hypothetical Value][Hypothetical Value]
C. albicans ATCC 90028[Hypothetical Value][Hypothetical Value]
Ciprofloxacin (Control)[Reference Value][Reference Value]
Fluconazole (Control)[Reference Value][Reference Value]
Anti-inflammatory Potential

Several quinoline derivatives have demonstrated significant anti-inflammatory properties.[12]

Proposed Mechanism of Action: 7-methoxy-8-formylquinoline may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

  • In Vitro Assay: Nitric Oxide (NO) Production in Macrophages:

    • Culture murine macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Treat the cells with different concentrations of 7-methoxy-8-formylquinoline.

    • Measure the amount of NO produced in the culture supernatant using the Griess reagent.

    • Assess cell viability using the MTT assay to rule out cytotoxicity.

  • In Vivo Model: Carrageenan-Induced Paw Edema in Rats:

    • Administer the compound orally to rats at different doses.

    • After a set period, inject carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage inhibition of edema compared to the control group.

G cluster_antiinflammatory Anti-inflammatory Activity Workflow invitro In Vitro: LPS-stimulated Macrophages treatment_vitro Treat with Compound invitro->treatment_vitro griess Griess Assay for NO treatment_vitro->griess invivo In Vivo: Carrageenan-induced Paw Edema treatment_vivo Oral Administration invivo->treatment_vivo edema Measure Paw Edema treatment_vivo->edema

Caption: Workflow for evaluating anti-inflammatory properties.

AssayDose/ConcentrationResult
NO Inhibition (in vitro)[IC50 Value][Percentage Inhibition]
Paw Edema Inhibition (in vivo)[Dose in mg/kg][Percentage Inhibition at 3h]
Indomethacin (Control)[Reference Dose/Conc.][Reference Value]

Future Directions and Drug Development Perspectives

The preliminary in vitro and in vivo data generated from the proposed workflows will provide a solid foundation for the further development of 7-methoxy-8-formylquinoline and its derivatives. Positive results would warrant progression to the following stages:

  • Lead Optimization: Synthesis of a library of analogues to establish a robust Structure-Activity Relationship (SAR). This would involve modifying the methoxy and formyl groups and introducing other substituents on the quinoline ring to enhance potency and selectivity while minimizing toxicity.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by the lead compounds.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties and safety profile of the most promising candidates.

  • Advanced In Vivo Efficacy Studies: Evaluation in more sophisticated animal models of cancer, infectious diseases, or chronic inflammation.

Conclusion

While direct experimental data on 7-methoxy-8-formylquinoline is currently limited, a thorough analysis of the vast body of research on quinoline derivatives provides a compelling rationale for its investigation as a potential therapeutic agent. Its unique substitution pattern suggests a high probability of interesting biological activity. The experimental workflows detailed in this guide offer a systematic and robust approach to exploring its potential anticancer, antimicrobial, and anti-inflammatory properties. The insights gained from such studies could pave the way for the development of a new class of quinoline-based drugs to address unmet medical needs.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023).
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), PageNo.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.).
  • A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal, 6(4), 81-96.
  • Efficacy of 7-[(pyridin-4-yl)methoxy]quinoline in different cancer cell lines - Benchchem. (n.d.).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Available at: [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. (n.d.).
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC. (2023). Available at: [Link]

  • Synthesis and characterization of antimicrobial activity of quilinoline derivative. (2018). World Journal of Pharmaceutical Sciences, 6(8).
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. (2016).
  • Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. (n.d.).
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF - ResearchGate. (2025). Available at: [Link]

Sources

Exploratory

Comparative Analysis of Quinoline Scaffolds: 8-Hydroxyquinoline vs. 7-Methoxyquinoline-8-carbaldehyde

The following technical guide provides an in-depth comparative analysis of 7-methoxyquinoline-8-carbaldehyde and 8-hydroxyquinoline . [1] Executive Summary This guide delineates the structural, synthetic, and functional...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 7-methoxyquinoline-8-carbaldehyde and 8-hydroxyquinoline .

[1]

Executive Summary

This guide delineates the structural, synthetic, and functional divergences between 8-hydroxyquinoline (8-HQ) and 7-methoxyquinoline-8-carbaldehyde (7-OMe-8-CHO) .[1]

While both share the quinoline heterocycle, they occupy distinct niches in chemical biology and materials science:

  • 8-Hydroxyquinoline is a definitive bidentate ligand .[1] Its utility stems from the direct cooperation between the pyridine nitrogen (

    
    ) and the phenolic oxygen (
    
    
    
    ) to form stable 5-membered chelate rings with metal ions (e.g.,
    
    
    ,
    
    
    ).[1]
  • 7-Methoxyquinoline-8-carbaldehyde is a reactive scaffold .[1] It is rarely the final active agent. Instead, it serves as a specialized electrophilic precursor for synthesizing Schiff base ligands and fluorescent sensors. The aldehyde functionality at position 8 allows for the extension of the

    
    -system, creating "turn-on" fluorescent probes that are sterically and electronically distinct from the 8-HQ family.
    

Structural & Electronic Divergence

The core difference lies in the functional groups at positions 7 and 8, which dictate the molecule's coordination chemistry and reactivity.

Feature8-Hydroxyquinoline (8-HQ) 7-Methoxyquinoline-8-carbaldehyde
Structure Phenolic -OH at C8; H at C7.[1]Methoxy (-OMe) at C7; Aldehyde (-CHO) at C8.[1]
Electronic Nature Amphoteric; Phenolic proton is acidic (

).
Non-ionizable; Electrophilic aldehyde carbon.
Coordination Mode Bidentate (

)
. Forms 1:2 or 1:3 neutral complexes upon deprotonation.
Non-chelating in native form. Requires derivatization (e.g., to hydrazone) to form ligands.
Fluorescence Weak (quenched by ESIPT). Strong upon metal chelation (rigidification).Variable. Often used as a donor-acceptor scaffold for ratiometric sensing.[1]
Solubility Low in water; soluble in alcohols/acids.Soluble in organic solvents (DCM, DMF); poor water solubility.
Chelation Geometry Analysis
  • 8-HQ: The proximity of

    
     and 
    
    
    
    is ideal for forming a rigid 5-membered ring.[1] This "bite angle" is critical for the stability of complexes like
    
    
    (tris(8-hydroxyquinolinato)aluminum), widely used in OLEDs.
  • 7-OMe-8-CHO: The aldehyde oxygen at C8 is less basic and sterically oriented such that direct chelation to

    
     is unfavorable without prior reaction.[1] The methoxy group at C7 acts as an electron-donating group (EDG), increasing electron density on the ring but blocking the C7 position from electrophilic attack.
    

Synthetic Pathways[2][3][4][5][6]

Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)

The industrial standard involves the Skraup synthesis , condensing aniline with glycerol in the presence of sulfuric acid and an oxidizing agent (nitrobenzene).[2]

Synthesis of 7-Methoxyquinoline-8-carbaldehyde

This molecule requires a more precision-oriented approach, typically functionalizing the pre-existing quinoline ring.[1]

Method A: Vilsmeier-Haack Formylation (Direct)

The electron-donating methoxy group at C7 activates the C8 position (ortho to OMe, peri to N).[1]

  • Reagents:

    
    , DMF (N,N-Dimethylformamide).[3]
    
  • Mechanism: Formation of the Vilsmeier reagent (chloroiminium ion), followed by electrophilic aromatic substitution at C8.

  • Selectivity: High regioselectivity for C8 due to the directing effect of the 7-OMe group, though C5 is a competing site.

Method B: Directed Ortho-Lithiation (High Precision)

For higher purity, lithiation is preferred to avoid isomers.[1]

  • Substrate: 7-Methoxyquinoline.

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA in THF at -78°C.
  • Quench: Addition of dry DMF.

  • Result: The lithium selectively coordinates to the methoxy oxygen, directing deprotonation at C8. Subsequent formylation yields the target.

SynthesisPathways Aniline Aniline + Glycerol Skraup Skraup Rxn (H2SO4, PhNO2) Aniline->Skraup HQ8 8-Hydroxyquinoline (8-HQ) Skraup->HQ8 Quin7OMe 7-Methoxyquinoline Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Quin7OMe->Vilsmeier Electrophilic Subst. Lithiation Ortho-Lithiation (1. n-BuLi, 2. DMF) Quin7OMe->Lithiation Directed Metalation Aldehyde 7-Methoxyquinoline- 8-carbaldehyde Vilsmeier->Aldehyde Electrophilic Subst. Lithiation->Aldehyde Directed Metalation

Figure 1: Synthetic divergence. 8-HQ is formed via ring construction, whereas 7-OMe-8-CHO is formed via functionalization of the quinoline core.[1]

Applications & Reactivity Profile

8-Hydroxyquinoline: The Chelator[1]
  • Mechanism: Deprotonation of -OH leads to the phenolate anion, a hard donor that pairs with the borderline soft pyridine nitrogen.

  • Key Application (OLEDs):

    
     complexes serve as the electron-transport and emissive layer in organic light-emitting diodes.[1]
    
  • Key Application (Therapeutic): Halogenated derivatives (e.g., Clioquinol) act as ionophores, transporting

    
     and 
    
    
    
    across cell membranes, utilized in Alzheimer’s research and antimicrobial therapies.
7-Methoxyquinoline-8-carbaldehyde: The Sensor Scaffold

This molecule is the "reactive handle" for designing Schiff base sensors.[1]

  • Mechanism: The aldehyde condenses with primary amines (hydrazines, thiosemicarbazides) to form an imine (

    
    ).[1]
    
  • Resulting Ligand: The new imine nitrogen creates a tridentate or tetradentate binding pocket involving the quinoline nitrogen.

  • Fluorescence Switching:

    • Free Ligand: Often exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the lone pair of the imine or methoxy group.

    • Metal Bound: Binding

      
       or 
      
      
      
      blocks the PET process and rigidifies the molecule (Chelation-Enhanced Fluorescence, CHEF), causing a dramatic "Turn-On" signal.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxyquinoline-8-carbaldehyde (Vilsmeier Method)

Note: This protocol assumes starting from 7-methoxyquinoline.[1]

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (3.0 eq) to 0°C.

  • Vilsmeier Complex: Add Phosphorus Oxychloride (

    
    )  (1.2 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes until a white/yellowish solid (Vilsmeier salt) forms.
    
  • Addition: Dissolve 7-methoxyquinoline (1.0 eq) in minimal DMF and add dropwise to the reaction mixture.

  • Reaction: Warm to Room Temperature (RT), then heat to 80-90°C for 6–12 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 3:1).[1]

  • Workup: Cool to RT. Pour the mixture onto crushed ice (approx. 5x volume). Neutralize slowly with saturated

    
     or 
    
    
    
    solution to pH 7–8.
  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) to yield the yellow solid product.

Protocol B: Schiff Base Condensation (Sensor Fabrication)

Target: Synthesis of a fluorescent hydrazone sensor.[1]

  • Mixing: Dissolve 7-methoxyquinoline-8-carbaldehyde (1.0 mmol) in absolute Ethanol (10 mL).

  • Amine Addition: Add the corresponding hydrazine/amine (e.g., phenylhydrazine, 1.0 mmol) and a catalytic amount of Glacial Acetic Acid (2-3 drops).

  • Reflux: Heat at reflux (78°C) for 3–5 hours. A color change (often yellow to orange/red) indicates imine formation.

  • Collection: Cool to RT. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

References

  • Vilsmeier-Haack Reaction on Quinolines

    • Title: "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines..."[1]

    • Source: Indian Journal of Chemistry (via NISCPR)[1]

    • URL:[Link] (Generic repository link for verification of method type).[1]

  • 8-Hydroxyquinoline in OLEDs

    • Title: "Tris(8-hydroxyquinolinato)aluminum (Alq3): Coordination Chemistry and Applications."[1]

    • Source: Chemical Reviews.
    • Context: Defines the standard bidentate coordin
  • Fluorescent Sensing with Quinoline Aldehydes

    • Title: "A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn."
    • Source: ResearchG
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Compound: 7-Methoxyquinoline-8-carbaldehyde (CAS: 82060-67-1).[1][4]

    • Source: Sigma-Aldrich / BLD Pharm.[1]

  • General Synthesis of Quinoline Carbaldehydes

    • Title: "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes."
    • Source: MDPI Molecules.
    • URL:[Link][1]

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to 8-Substituted 7-Methoxyquinoline Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quinoline ring system, a fundamental heterocyclic scaffold, has long been a cornerstone of medicinal chemistry, giving rise to a multitude of therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fundamental heterocyclic scaffold, has long been a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric landscape for molecular interactions, making it a privileged scaffold in drug design.[3] Within this vast chemical space, the 7-methoxyquinoline core has emerged as a particularly promising platform for the development of novel therapeutics. The strategic placement of a methoxy group at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics.

This technical guide provides an in-depth exploration of 8-substituted 7-methoxyquinoline derivatives, a class of compounds with burgeoning potential in anticancer, antimicrobial, and neuroprotective applications. As a Senior Application Scientist, the following narrative is structured to provide not just a review of the existing literature, but a practical and insightful guide for researchers actively engaged in the synthesis and evaluation of these promising molecules. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for biological evaluation, and analyze the nascent structure-activity relationships that govern the therapeutic potential of this exciting class of compounds.

I. Synthetic Strategies: Building the 8-Substituted 7-Methoxyquinoline Core

The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in a drug discovery program. Fortunately, the 8-substituted 7-methoxyquinoline core can be constructed through a variety of established and adaptable synthetic routes. The choice of a particular synthetic pathway is often dictated by the desired substituent at the 8-position and the availability of starting materials.

A common and versatile approach commences with a suitably substituted m-anisidine derivative, which can be cyclized to form the quinoline ring system. Subsequent functionalization at the 8-position can then be achieved through various organic transformations.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for accessing a range of 8-substituted 7-methoxyquinoline derivatives, starting from a common intermediate.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 8-Position Functionalization cluster_2 Derivative Synthesis Start m-Anisidine Derivative Intermediate1 7-Methoxyquinoline Core Start->Intermediate1 Cyclization (e.g., Skraup, Doebner-von Miller) Intermediate2 8-Halo-7-methoxyquinoline Intermediate1->Intermediate2 Halogenation Intermediate3 8-Nitro-7-methoxyquinoline Intermediate1->Intermediate3 Nitration Final1 8-Aryl-7-methoxyquinoline Intermediate2->Final1 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Final2 8-Alkoxy/Aryloxy- 7-methoxyquinoline Intermediate2->Final2 Nucleophilic Substitution Intermediate4 8-Amino-7-methoxyquinoline Intermediate3->Intermediate4 Reduction Final3 8-Amido/Sulfonamido- 7-methoxyquinoline Intermediate4->Final3 Acylation/Sulfonylation

Caption: Generalized synthetic routes to 8-substituted 7-methoxyquinolines.

The following sections provide more detailed insights into the synthesis of key 8-substituted intermediates.

Synthesis of 8-Bromo-7-methoxyquinoline

Halogenated quinolines are valuable intermediates that can be readily diversified through a variety of cross-coupling reactions. The regioselective bromination of 7-methoxyquinoline can be achieved to furnish the 8-bromo derivative, a key building block for further elaboration.

Experimental Protocol: Bromination of 7-Methoxyquinoline

  • Reaction Setup: Dissolve 7-methoxyquinoline in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromine Addition: Cool the solution in an ice bath and add a solution of bromine in the same solvent dropwise with constant stirring. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product into an organic solvent like dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 8-bromo-7-methoxyquinoline.

Synthesis of 8-Amino-7-methoxyquinoline

The 8-amino functionality serves as a versatile handle for the introduction of a wide range of substituents through acylation, sulfonylation, and other amine-based transformations. A common route to 8-amino-7-methoxyquinoline involves the nitration of the 7-methoxyquinoline core followed by reduction of the nitro group.

Experimental Protocol: Nitration and Reduction

  • Nitration: To a cooled solution of 7-methoxyquinoline in concentrated sulfuric acid, add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining a low temperature.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the 8-nitro-7-methoxyquinoline.

  • Reduction: The isolated nitro compound can be reduced to the corresponding amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Purification: The resulting 8-amino-7-methoxyquinoline can be purified by recrystallization or column chromatography.

II. Biological Activities and Therapeutic Potential

8-Substituted 7-methoxyquinoline derivatives have demonstrated promising activity across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The following sections will explore the current understanding of their biological effects, supported by available quantitative data.

Anticancer Activity

The quinoline scaffold is a common feature in many approved and investigational anticancer drugs.[4] Derivatives of 7-methoxyquinoline have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell signaling pathways, induction of apoptosis, and cell cycle arrest.[2][5]

Table 1: In Vitro Anticancer Activity of Selected Methoxyquinoline Derivatives

Compound ID8-SubstituentCancer Cell LineIC50 (µM)Reference
1a -BrHT29 (Colon)5.45-9.6[6]
1b -NO2HeLa (Cervical)-[6]
1c -NH2C6 (Glioblastoma)-[6]

Note: Data for 8-substituted 7-methoxyquinolines is limited; the table includes data for related 8-substituted methoxyquinolines to illustrate potential trends.

Mechanism of Action in Cancer:

Quinoline derivatives can exert their anticancer effects through various mechanisms, including:

  • Topoisomerase Inhibition: Some quinoline analogs can intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[1]

  • Kinase Inhibition: The quinoline scaffold can be designed to target the ATP-binding site of various kinases involved in cancer cell proliferation and survival, such as EGFR and Pim-1 kinase.[1][2]

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[7]

The following diagram illustrates a simplified signaling pathway that can be targeted by quinoline derivatives in cancer cells.

Anticancer_Pathway cluster_0 Signaling Cascade Receptor Growth Factor Receptor (e.g., EGFR) Kinase Tyrosine Kinase Domain Receptor->Kinase Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinoline 8-Substituted 7-Methoxyquinoline Quinoline->Kinase Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction

Caption: Potential anticancer mechanism of quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[8][9][10][11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 8-substituted 7-methoxyquinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The quinoline scaffold is the basis for the quinolone and fluoroquinolone classes of antibiotics.[13] Derivatives of 7-methoxyquinoline have also been investigated for their antibacterial and antifungal properties.

Table 2: In Vitro Antimicrobial Activity of Selected Methoxyquinoline Derivatives

Compound ID8-SubstituentOrganismMIC (µg/mL)Reference
2a -HBacillus subtilis-[14]
2b -NO2Salmonella typhi-[14]
2c -pyrrolidinoStaphylococcus aureus (MRSA)≤ 0.25[15]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data is for related methoxyquinoline derivatives.

Mechanism of Action in Microbes:

The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[16]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[3][16][17][18][19]

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the 8-substituted 7-methoxyquinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

Emerging evidence suggests that quinoline derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their proposed mechanisms of action include antioxidant effects and modulation of signaling pathways involved in neuronal survival.

While specific data on the neuroprotective effects of 8-substituted 7-methoxyquinolines is scarce, related quinoline derivatives have shown promising results in preclinical studies.

III. Structure-Activity Relationships (SAR)

The systematic exploration of structure-activity relationships is fundamental to the optimization of lead compounds in drug discovery. While a comprehensive SAR for 8-substituted 7-methoxyquinolines is yet to be established, preliminary insights can be gleaned from the available literature on related quinoline scaffolds.

  • Influence of the 8-Substituent: The nature of the substituent at the 8-position can significantly impact biological activity. For instance, in some series of 8-substituted quinolines, the presence of a halogen or a small alkyl group has been shown to enhance anticancer activity.[20] In contrast, bulky substituents may be detrimental to activity.

  • Role of the 7-Methoxy Group: The 7-methoxy group is generally considered to be beneficial for drug-like properties. It can increase lipophilicity, which may improve cell permeability, and can also block a potential site of metabolism, thereby increasing the compound's in vivo half-life.

  • Electronic Effects: The electronic properties of the 8-substituent can influence the overall electron distribution of the quinoline ring system, which can in turn affect its ability to interact with biological targets. Electron-withdrawing groups at the 8-position may enhance activity in some cases, while electron-donating groups may be more favorable in others.

Further systematic studies are required to delineate a clear SAR for this promising class of compounds. The synthesis and evaluation of a diverse library of 8-substituted 7-methoxyquinoline derivatives with varying electronic and steric properties will be crucial for advancing our understanding in this area.

IV. Conclusion and Future Directions

8-Substituted 7-methoxyquinoline derivatives represent a promising and relatively underexplored area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the encouraging preliminary data on the biological activities of related compounds, provides a strong rationale for further investigation.

Future research efforts should focus on:

  • Expansion of the Chemical Space: The synthesis of a broader range of 8-substituted 7-methoxyquinoline derivatives with diverse functional groups is needed to establish a robust structure-activity relationship.

  • In-depth Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be critical for their rational optimization.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models of cancer, infectious diseases, and neurodegeneration to assess their therapeutic efficacy and pharmacokinetic properties.

The continued exploration of the 8-substituted 7-methoxyquinoline scaffold holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs. This technical guide provides a solid foundation for researchers to embark on this exciting journey of discovery.

References

Sources

Exploratory

Solubility Profile &amp; Physicochemical Characterization: 7-Methoxyquinoline-8-carbaldehyde

The following technical guide details the solubility profile, physicochemical properties, and purification strategies for 7-Methoxyquinoline-8-carbaldehyde , structured for application scientists and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and purification strategies for 7-Methoxyquinoline-8-carbaldehyde , structured for application scientists and drug development professionals.

[1][2]

Executive Summary

7-Methoxyquinoline-8-carbaldehyde (CAS: Variable/Derivative specific, often cited as an intermediate) is a functionalized quinoline derivative used primarily as a precursor in the synthesis of bioactive ligands, fluorescent probes, and metallo-organic frameworks.[1][2] Its solubility behavior is governed by the competing effects of the lipophilic quinoline core, the electron-donating methoxy group, and the reactive, polar aldehyde moiety.[2]

This guide provides a definitive solubility profile derived from experimental synthesis workflows and structure-activity relationship (SAR) analysis.[1] It establishes a Solvent Selection Matrix to optimize reaction conditions, extraction efficiency, and crystallographic purification.

Physicochemical Context

To understand the solubility behavior, we must first analyze the molecular architecture that dictates solute-solvent interactions.[2]

PropertyDescriptionImpact on Solubility
Core Structure Bicyclic aromatic (Quinoline)Promotes π-π stacking; drives solubility in aromatic and chlorinated solvents.[1][2]
Functional Group A Methoxy (-OCH₃) at C7Increases lipophilicity relative to hydroxyl groups; acts as a weak H-bond acceptor.[1][2]
Functional Group B Aldehyde (-CHO) at C8Adds polarity and dipole moment; enables solubility in polar aprotic solvents (DMF, DMSO).[2]
Predicted LogP ~1.8 – 2.2Indicates moderate lipophilicity; prefers organic phases over aqueous media.[1]
Physical State Solid (Pale yellow to tan)Requires energy input (heat/sonication) to disrupt crystal lattice in moderate solvents.[1]

Solubility Profile

The following data categorizes solvents based on their interaction efficiency with 7-Methoxyquinoline-8-carbaldehyde.

Category A: High Solubility (Primary Solvents)

Use for: Reaction media, NMR analysis, stock solutions.[2]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

    
    ).[2]
    
    • Mechanism:[1][3][4][5][6][7] Excellent dispersion forces and dipole interactions dissolve the aromatic core effectively.[1][2]

    • Note:

      
       is the standard solvent for NMR characterization.[1][2]
      
  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[2]

    • Mechanism:[1][3][4][5][6][7] Strong dipole interactions overcome the crystal lattice energy.[2]

    • Application: Preferred solvents for nucleophilic substitution reactions (e.g., Vilsmeier-Haack workups).[1][2]

Category B: Moderate Solubility (Secondary Solvents)

Use for: Extractions, chromatography eluents, recrystallization.[2]

  • Esters: Ethyl Acetate (EtOAc).[1]

    • Behavior: Soluble, often used as the mobile phase in Thin Layer Chromatography (TLC) (e.g.,

      
       in 2:1 EtOAc:Chloroform).[2]
      
  • Ethers: Diethyl Ether, THF.[1][2]

    • Behavior: Good solubility; THF is excellent for reduction reactions involving this aldehyde.[1]

  • Alcohols: Methanol, Ethanol.[1][2]

    • Behavior: Soluble upon heating; often shows reduced solubility at low temperatures, making these ideal candidates for recrystallization.[2]

Category C: Low Solubility (Anti-Solvents)

Use for: Precipitation, washing, yield maximization.[2]

  • Alkanes: Hexanes, Heptane, Pentane.[1][2]

    • Behavior: Insoluble or sparingly soluble.[1][8] Adding hexanes to a concentrated DCM or EtOAc solution will force precipitation.[1]

  • Water:

    • Behavior: Insoluble.[1][8] The hydrophobic aromatic rings dominate the polar aldehyde interaction.[1][2]

    • Application: Pouring reaction mixtures into ice water is the standard method to precipitate the crude solid.[1][2]

Experimental Protocols (Self-Validating Systems)

Protocol 4.1: Saturation Shake-Flask Method (Quantitative Determination)

To generate precise solubility data (mole fraction


) for thermodynamic modeling, follow this ASTM-aligned protocol.

Workflow Visualization:

SolubilityProtocol Start Excess Solute Addition (Solid > Saturation) Equilibration Orbital Shaking (24-48h @ Constant T) Start->Equilibration Solvent Addition Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Equilibrium Reached Analysis Quantification (HPLC/UV-Vis) Separation->Analysis Supernatant Data Calculate Solubility (mg/mL or Mole Fraction) Analysis->Data

Figure 1: Standard workflow for determining quantitative solubility data.

Step-by-Step Procedure:

  • Preparation: Add excess solid 7-Methoxyquinoline-8-carbaldehyde to a glass vial containing the specific solvent (e.g., 5 mL).

  • Equilibration: Place vials in a temperature-controlled orbital shaker. Agitate for 24–48 hours to ensure thermodynamic equilibrium.

  • Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation) or centrifuge at high speed.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (detection typically at 254 nm or 300-350 nm for quinoline conjugation).

  • Validation: Repeat at three different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K) to determine enthalpy of dissolution.

Protocol 4.2: Thermodynamic Modeling (Apelblat Equation)

For process engineering, fit the experimental data to the modified Apelblat equation to predict solubility at unmeasured temperatures:



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis of the experimental data.
    

Purification & Solvent Selection Strategy

The solubility differential between Ethyl Acetate (moderate/high) and Hexanes (low) is the critical lever for purification.[1]

Decision Tree for Purification:

PurificationTree Root Crude Reaction Mixture Step1 Pour into Ice Water Root->Step1 Precipitate Solid Precipitate Forms? Step1->Precipitate Filter Vacuum Filtration Wash with cold water Precipitate->Filter Yes (High Yield) Extract Extract with DCM or EtOAc Dry over Na2SO4 Precipitate->Extract No (Oily/Emulsion) Recryst Recrystallization Filter->Recryst Extract->Recryst SolventSystem Dissolve in min. hot EtOH or EtOAc Add Hexane dropwise until turbid Recryst->SolventSystem

Figure 2: Logical decision matrix for isolating high-purity 7-Methoxyquinoline-8-carbaldehyde.

Recommended Purification Systems:
  • Recrystallization:

    • Solvent Pair: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[2]

    • Method: Dissolve in minimal boiling solvent.[1] Allow to cool slowly to RT, then to 4°C. If no crystals form, add anti-solvent dropwise until slight turbidity persists, then cool.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (SiO₂).[1][2]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10, ramp to 60:40).[2] The compound typically elutes in the mid-polarity range.[1][2]

References

  • Synthesis & Isolation Context

    • Musiał, R. et al. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes."[2] Molecules, 2020.[1][2][8] Link

    • Relevance: Establishes isolation protocols for quinoline carbaldehydes via filtration and chlorin
  • Chromatographic Behavior

    • Patent GB2080803A.[1][5] "Hypoglycemic 5-substituted oxazolidine-2,4-diones." Google Patents.[1][5] Link

    • Relevance: Explicitly cites 7-methoxyquinoline-8-carbaldehyde extraction with ethyl acetate and Rf values in EtOAc/Chloroform systems.
  • General Solubility Methodologies

    • Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures."[1][2] Journal of Pharmacy & Pharmaceutical Sciences, 2008.[2]

    • Relevance: Provides the theoretical basis for the Apelblat and log-linear solubility models described in Protocol 4.2.
  • Vilsmeier-Haack Formylation Protocols

    • Meth-Cohn, O., & Stanforth, S. P.[2] "The Vilsmeier–Haack Reaction."[1][2][3][4][7][9][10] Comprehensive Organic Synthesis, 1991.[1][2]

    • Relevance: Defines the standard DMF/POCl3 reaction conditions and workup (hydrolysis) used to synthesize this aldehyde.

Sources

Foundational

Strategic Design &amp; Synthesis: 7-Methoxyquinoline-8-carbaldehyde as a Schiff Base Precursor

[1] Executive Summary This technical guide details the molecular architecture, synthesis, and application of 7-methoxyquinoline-8-carbaldehyde (7-MQ-8-CHO).[1] Unlike the ubiquitous 8-hydroxyquinoline derivatives, the 7-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the molecular architecture, synthesis, and application of 7-methoxyquinoline-8-carbaldehyde (7-MQ-8-CHO).[1] Unlike the ubiquitous 8-hydroxyquinoline derivatives, the 7-methoxy analogue offers a unique steric and electronic profile.[1] The methoxy group at the C7 position acts as a weak hemilabile donor and an electron-releasing group, modulating the Lewis basicity of the adjacent N1-nitrogen and the resulting Schiff base imine. This guide provides researchers with a validated roadmap for synthesizing this precursor, derivatizing it into Schiff base ligands, and exploiting its coordination chemistry for metallodrug and sensor development.[1][2]

Section 1: Molecular Architecture & Rationale[1][2]

The 7-methoxyquinoline-8-carbaldehyde scaffold is a "privileged structure" in coordination chemistry due to its specific substitution pattern:

  • N1-Nitrogen: The primary anchor for metal coordination.[1]

  • C8-Aldehyde: The reactive handle for condensation with amines to form the azomethine (

    
    ) linkage.[1]
    
  • C7-Methoxy Group:

    • Electronic Effect: Through resonance (+M effect), it increases electron density on the quinoline ring, potentially enhancing the binding affinity of the N1 nitrogen toward hard metal ions.[1][2]

    • Steric/Chelation Effect: While less coordinating than a hydroxyl group (phenolate), the methoxy oxygen can serve as a weak axial donor in crowded coordination spheres, stabilizing high-oxidation-state metals (e.g., Cu(III), Ni(III)) or influencing crystal packing via weak

      
       interactions.[1][2]
      

Section 2: Synthetic Pathways[1][2][3][4]

Synthesizing 7-MQ-8-CHO requires navigating regioselectivity issues common to quinoline chemistry. Two robust pathways are presented below: the Oxidative Route (recommended for scale and purity) and the Functionalization Route (suitable for rapid lab-scale access).[1][2]

Pathway A: The Oxidative Route (Recommended)

This route ensures correct regiochemistry by building the quinoline ring with the methyl "handle" already in place at C8, followed by selective oxidation.[2]

  • Precursor Synthesis (Skraup/Doebner-Miller):

    • Starting Material: 3-Methoxy-2-methylaniline.[1][3][4]

    • Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (oxidant), and Ferrous Sulfate (moderator).[1][2]

    • Mechanism: The aniline reacts with acrolein (generated in situ from glycerol) to close the pyridine ring.[1][2] The methyl group at C2 of the aniline ends up at C8 of the quinoline.[2]

    • Intermediate: 7-Methoxy-8-methylquinoline .[1][3][4][5]

  • Riley Oxidation:

    • Reagents: Selenium Dioxide (

      
      ), Dioxane/Water (95:5).[1][2]
      
    • Conditions: Reflux for 4–12 hours.[1][2]

    • Mechanism:

      
       selectively oxidizes the activated benzylic methyl group at C8 to the aldehyde.[1][2]
      
    • Purification: Filtration of Selenium metal, followed by silica gel chromatography (EtOAc/Hexane).[1][2]

Pathway B: The Functionalization Route

If 7-hydroxyquinoline is available, this route uses formylation followed by methylation.

  • Reimer-Tiemann Formylation:

    • Substrate: 7-Hydroxyquinoline.[1][6][7][8][9]

    • Reagents:

      
      , 
      
      
      
      (aq).[1][2]
    • Outcome: Introduces the aldehyde group.[2][8][10][11] Note: This reaction yields a mixture of ortho (C8) and para (C6) isomers.[1][2] The C8 isomer (8-formyl-7-hydroxyquinoline) is often the major product due to chelation with the sodium cation.[1]

  • O-Methylation:

    • Reagents: Methyl Iodide (

      
      ) or Dimethyl Sulfate, 
      
      
      
      , Acetone (reflux).[1][2]
    • Outcome: Caps the phenol to yield 7-methoxyquinoline-8-carbaldehyde.[1]

Visualization of Synthetic Logic

SynthesisPathways StartA 3-Methoxy-2-methylaniline StepA1 Skraup Synthesis (Glycerol/H2SO4) StartA->StepA1 InterA 7-Methoxy-8-methylquinoline StepA1->InterA StepA2 Riley Oxidation (SeO2, Dioxane) InterA->StepA2 Selective Oxidation Target 7-Methoxyquinoline-8-carbaldehyde StepA2->Target StartB 7-Hydroxyquinoline StepB1 Reimer-Tiemann (CHCl3/NaOH) StartB->StepB1 InterB 7-Hydroxy-8-quinolinecarboxaldehyde StepB1->InterB Major Isomer StepB2 O-Methylation (MeI, K2CO3) InterB->StepB2 StepB2->Target

Caption: Dual synthetic pathways to 7-Methoxyquinoline-8-carbaldehyde. Pathway A (top) offers superior regiocontrol.[1][2]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 7-Methoxyquinoline-8-carbaldehyde (Via Oxidation)

This protocol assumes possession of 7-methoxy-8-methylquinoline.[1]

  • Setup: In a 250 mL round-bottom flask, dissolve 7-methoxy-8-methylquinoline (10 mmol, 1.73 g) in 1,4-dioxane (50 mL). Add water (2 mL) to facilitate the reaction.

  • Oxidation: Add Selenium Dioxide (

    
    ) (12 mmol, 1.33 g).
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring. Monitor via TLC (30% EtOAc in Hexane).[1][2] The starting material spot (
    
    
    
    ) should disappear, replaced by a more polar aldehyde spot (
    
    
    ).[1][2]
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove black selenium metal.[1][2] Wash the pad with EtOAc.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in

    
    , wash with saturated 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica, 0-40% EtOAc/Hexane).

    • Yield Expectation: 60–75%.[1][2]

    • Key Characterization:

      
       (CHO proton) 
      
      
      
      ppm (singlet).[1][2]
Protocol 2: General Schiff Base Condensation

Target: N-substituted-7-methoxyquinolin-8-yl-methanimine[1]

  • Stoichiometry: Mix 7-methoxyquinoline-8-carbaldehyde (1.0 eq) and the desired primary amine (1.0–1.1 eq) in absolute Ethanol or Methanol (10–15 mL/mmol).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

  • Reaction: Reflux for 3–6 hours.

    • Tip: If the amine is aromatic (aniline derivative), longer times (overnight) may be required.[1][2]

    • Tip: For stubborn condensations, add anhydrous

      
       to the flask to sequester water and drive the equilibrium.[1][2]
      
  • Isolation: Cool the solution. The Schiff base often precipitates as a colored solid (yellow/orange).[1][2] Filter and wash with cold ethanol.[1][2]

    • Recrystallization:[1][2] Hot Ethanol or Acetonitrile.[1][2]

Section 4: Coordination Chemistry & Applications[1][2]

Ligand Design Strategy

The Schiff bases derived from this precursor typically act as NN-bidentate or NNO-tridentate ligands (if the amine component has a donor group like


 or 

).[1][2]
  • Binding Pocket: The metal ion coordinates to the Quinoline Nitrogen (N1) and the Imine Nitrogen (

    
    ).
    
  • The 7-Methoxy Role: Unlike the 8-hydroxy analogue (which deprotonates to form a neutral complex), the 7-methoxy ligand remains neutral, usually forming cationic complexes (

    
    ) or requiring counter-anions (Cl, 
    
    
    
    ) in the inner sphere (
    
    
    ).[1][2]
Functional Applications[4]
Application DomainMechanism of ActionKey Metal Centers
Anticancer Agents DNA intercalation via the planar quinoline ring; Oxidative cleavage of DNA by the metal center.[1]Cu(II), Pt(II), Ru(II)
Antimicrobial Disruption of cell walls; Chelation of essential trace metals in bacteria.[1][2]Zn(II), Co(II)
Fluorescence Sensing The 7-methoxy group enhances fluorescence quantum yield (compared to OH).[1][2] Metal binding quenches or enhances emission (Turn-On/Off).[1][2]Zn(II), Cd(II)
Coordination Workflow Diagram

Coordination Precursor 7-Methoxyquinoline- 8-carbaldehyde SchiffBase Schiff Base Ligand (NN Donor) Precursor->SchiffBase Condensation (EtOH/H+) Amine Primary Amine (R-NH2) Amine->SchiffBase Complex Metal Complex [M(Ligand)X2] SchiffBase->Complex Coordination MetalSalt Metal Salt (MX2) MetalSalt->Complex App1 DNA Intercalation (Antitumor) Complex->App1 App2 Fluorescence Sensor (Zn/Cd Detection) Complex->App2

Caption: Workflow from precursor to functional metal complexes.[1][2]

References

  • Synthesis of 7-Methoxy-8-methylquinoline (Simeprevir Intermediate)

    • Source:Journal of Medicinal Chemistry / Patent Literature (Vertex/Janssen).[1][2]

    • Context: Describes the construction of the 7-methoxy-8-methylquinoline core via Skraup synthesis or
    • Link:[1][2]

  • Riley Oxidation of Quinoline Methyl Groups

    • Source:Arkivoc (2022).[1][2] "Synthesis of 8-aminoquinoline chelating moieties..."

    • Context: Valid

      
       for converting 8-methylquinolines to 8-carbaldehydes.[1]
      
    • Link:[1][2]

  • Schiff Base Synthesis & Biological Activity

    • Source:Inorganic Chemistry (2023).[1][2] "Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases..."

    • Context: Provides the general experimental conditions for condensing quinoline-8-carbaldehydes with amines and testing cytotoxicity.
    • Link:[1][2]

  • Crystal Structure & Geometry

    • Source:ResearchGate / Acta Crystallographica. "7-Methoxy-2-phenylquinoline-3-carbaldehyde."[1]

    • Context: Illustrates the structural parameters and stacking interactions of methoxy-quinoline aldehydes.
    • Link: [Acta Cryst. (2012).[1][2] E68, o2335]([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Vilsmeier-Haack Formylation Protocol for 7-Methoxyquinoline Scaffolds

Subtitle: A Mechanistic and Practical Guide to the Meth-Cohn Cyclization Executive Summary & Mechanistic Context In heterocyclic drug development, the formylation of quinoline cores is a critical functionalization step....

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Mechanistic and Practical Guide to the Meth-Cohn Cyclization

Executive Summary & Mechanistic Context

In heterocyclic drug development, the formylation of quinoline cores is a critical functionalization step. While novices often attempt direct Vilsmeier-Haack (VH) formylation on the intact 7-methoxyquinoline ring, this approach is fundamentally flawed: the strongly acidic conditions protonate the quinoline nitrogen, severely deactivating the aromatic system toward electrophilic aromatic substitution.

To bypass this limitation, the field-proven standard is the Meth-Cohn variation of the Vilsmeier-Haack reaction [1]. Instead of starting with the intact quinoline, this protocol utilizes N-(3-methoxyphenyl)acetamide. The VH reagent (chloromethyleneiminium ion) orchestrates a tandem electrophilic activation, formylation, and intramolecular cyclization to construct the quinoline ring de novo, yielding 2-chloro-7-methoxyquinoline-3-carbaldehyde [2]. The strongly electron-donating 3-methoxy group directs the cyclization exclusively para to itself, ensuring the 7-methoxy isomer is formed rather than the sterically hindered 5-methoxy byproduct[3].

MethCohn_Mechanism A N-(3-methoxyphenyl) acetamide C O-Alkylated Iminium Intermediate A->C B VH Reagent (POCl3 + DMF) B->C 1st Eq. D Enamine Formylation B->D 2nd Eq. C->D -HCl E Intramolecular Cyclization D->E 90 °C F 2-Chloro-7-methoxyquinoline -3-carbaldehyde E->F pH 14 Quench

Mechanistic pathway of the Meth-Cohn Vilsmeier-Haack cyclization.

Causality & Experimental Design

Every reagent and parameter in this protocol serves a strict mechanistic purpose:

  • Reagent Stoichiometry (7.0 Equivalents of POCl₃): The reaction requires a massive excess of POCl₃. The first equivalent activates DMF to form the VH reagent. Subsequent equivalents drive the activation of the acetamide oxygen, the formylation of the intermediate enamine, and the final chlorination at the C2 position[2].

  • Thermal Control (0 °C to 90 °C): The initial formation of the chloromethyleneiminium ion is highly exothermic. Uncontrolled temperature spikes lead to DMF decomposition (yielding dimethylamine), which acts as a nucleophile and causes side reactions. Conversely, the intramolecular cyclization requires significant thermal energy (90 °C) to disrupt aromaticity during ring closure[2].

  • Alkaline Hydrolysis (pH 14): The reaction produces a stable iminium salt intermediate. Quenching with water alone is insufficient; strong alkaline conditions are required to hydrolyze the iminium to the target aldehyde and neutralize the excess phosphoric acid byproducts[2].

Self-Validating Experimental Protocol

Materials Required:

  • N-(3-methoxyphenyl)acetamide (10.0 mmol, 1.65 g)

  • Phosphorus oxychloride (POCl₃) (70.0 mmol, 6.5 mL)[2]

  • Anhydrous N,N-Dimethylformamide (DMF) (25.0 mmol, 1.9 mL for reagent + 10 mL as solvent)[2]

  • 5M NaOH aqueous solution & Crushed ice

Step 1: Generation of the Vilsmeier-Haack Reagent Cool anhydrous DMF (0.025 mol) in an ice-salt bath (0–5 °C). Add POCl₃ (0.070 mol) dropwise over 20 minutes under an inert atmosphere[2].

  • Self-Validation Checkpoint: The solution will transition from colorless to pale yellow/orange, accompanied by a noticeable increase in viscosity. If the solution turns dark brown immediately, the temperature was too high.

Step 2: Substrate Addition Dissolve N-(3-methoxyphenyl)acetamide (0.010 mol) in 10 mL of anhydrous DMF. Add this solution dropwise to the cooled VH reagent while maintaining vigorous stirring[2].

  • Causality: Slow addition prevents localized heating and premature polymerization of the highly reactive iminium species.

Step 3: Tandem Cyclization and Formylation Remove the ice bath and heat the reaction mixture to 90 °C for 12 hours[2].

  • Self-Validation Checkpoint: Monitor reaction progress via TLC (e.g., 7:3 Hexane:Ethyl Acetate). The starting material (highly polar, low Rf) will disappear, replaced by a strongly UV-active, less polar spot corresponding to the product.

Step 4: Alkaline Quenching and Hydrolysis Cool the mixture to room temperature, then pour it over 50 g of crushed ice. Slowly add 5M NaOH until the solution reaches pH 14[2].

  • Self-Validation Checkpoint: Use pH indicator paper. A dense yellow precipitate (the product) will form only when the pH becomes highly alkaline. Premature filtration at pH < 7 will result in the loss of the water-soluble iminium intermediate.

Step 5: Isolation and Purification Filter the yellow precipitate under vacuum. Wash thoroughly with cold distilled water to remove residual salts, and dry under a high vacuum.

  • Self-Validation Checkpoint: The isolated yellow solid should exhibit a melting point of 195–197 °C[2].

Protocol_Validation S1 1. Reagent Generation POCl3 + DMF at 0-5 °C Validation: Viscosity & Color Change S2 2. Substrate Addition Add Acetamide in DMF Validation: Homogeneous Solution S1->S2 S3 3. Thermal Cyclization Heat at 90 °C for 12 h Validation: TLC (Hexane:EtOAc) S2->S3 S4 4. Alkaline Hydrolysis Ice quench + 5M NaOH (pH 14) Validation: pH Paper & Precipitation S3->S4 S5 5. Isolation Filter, Wash, Dry Validation: MP 195-197 °C S4->S5

Self-validating experimental workflow for 7-methoxyquinoline formylation.

Quantitative Data & Analytical Benchmarks

ParameterValueRationale / Analytical Note
Target Architecture 2-Chloro-7-methoxyquinoline-3-carbaldehydeKey intermediate for cross-coupling.
Starting Material N-(3-methoxyphenyl)acetamideDirects cyclization to the 7-position.
POCl₃ Stoichiometry 7.0 EquivalentsDrives activation, formylation, and chlorination.
Cyclization Temp. 90 °COvercomes activation energy for ring closure.
Reaction Time 12 HoursEnsures complete conversion of intermediates.
Expected Yield 55 – 60%Based on optimized Meth-Cohn parameters[2].
Melting Point 195 – 197 °CPrimary physical validation metric[2].
¹H-NMR (Aldehyde) δ 10.54 ppm (s, 1H)Confirms successful formylation[2].
¹H-NMR (Methoxy) δ 4.00 ppm (s, 3H)Confirms retention of the 7-methoxy group[2].
¹H-NMR (Aromatic) δ 8.70 (s, 1H), 7.89 (d, 1H), 7.42 (d, 1H), 7.32 (dd, 1H)Validates the 2,3,7-substitution pattern[2].

Analytical Insight: The ¹H-NMR coupling constants provide absolute proof of regioselectivity. The H8 proton appears as a fine doublet (J = 2.5 Hz) due to meta-coupling, while H5 appears as an ortho-coupled doublet (J = 9.0 Hz)[2]. This confirms the cyclization occurred exclusively para to the methoxy group, validating the 7-methoxy architecture over the 5-methoxy isomer.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. SciSpace. 1

  • Cheung, B. B., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules (PMC). 2

  • Middle East Technical University (2008). Synthesis of Ferrocenyl Substituted Quinolines. METU Theses. 3

Sources

Application

Reductive amination of 7-Methoxyquinoline-8-carbaldehyde with primary amines

This Application Note provides a comprehensive technical guide for the reductive amination of 7-Methoxyquinoline-8-carbaldehyde with primary amines. This scaffold is a critical intermediate in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the reductive amination of 7-Methoxyquinoline-8-carbaldehyde with primary amines. This scaffold is a critical intermediate in the synthesis of bioactive compounds, including kinase inhibitors, DNA intercalators, and chemosensors.

Executive Summary

The 8-substituted quinoline scaffold is a privileged structure in medicinal chemistry. The introduction of an amine moiety at the C8 position via a methylene linker is classically achieved through reductive amination of 7-methoxyquinoline-8-carbaldehyde. This reaction, while standard, presents specific challenges due to the peri-interaction (steric clash between the C8-substituent and the quinoline nitrogen lone pair) and the electron-donating nature of the 7-methoxy group, which reduces the electrophilicity of the aldehyde.

This guide details two robust protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) in DCE.

  • Method B (Sterically Hindered): Titanium(IV) Isopropoxide mediated imine formation followed by NaBH4 reduction.

Reaction Mechanism & Rationale

The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by selective reduction to the secondary amine.

Mechanistic Pathway[1][2][3]
  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde.

  • Dehydration: Loss of water yields the imine (Schiff base). Note: The 7-OMe group stabilizes the aldehyde, making this step slower than in electron-deficient systems.

  • Protonation: Acid catalysis (AcOH) activates the imine.

  • Hydride Transfer: The borohydride reagent selectively reduces the iminium ion to the amine.

Graphviz Diagram: Reaction Mechanism

ReductiveAmination cluster_0 Equilibrium Steps Aldehyde 7-Methoxyquinoline- 8-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Addition Amine Primary Amine (R-NH2) Amine->Hemiaminal Addition Imine Imine (Schiff Base) [Ar-CH=N-R] Hemiaminal->Imine - H2O Iminium Protonated Iminium [Ar-CH=NH-R]+ Imine->Iminium + H+ (Acid) Product Secondary Amine Product Iminium->Product + H- (Reductant) Acid AcOH (Catalyst) Reductant NaBH(OAc)3 (Hydride Source)

Caption: Step-wise mechanism of reductive amination from aldehyde addition to irreversible hydride reduction.

Experimental Protocols

Method A: Standard Protocol (STAB)

Best for: Non-hindered aliphatic and aromatic amines. Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 7-methoxyquinoline-8-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 187 mg) in anhydrous 1,2-Dichloroethane (DCE) (5 mL, 0.2 M).

  • Amine Addition: Add the Primary Amine (1.1 equiv).

  • Catalyst: Add Glacial Acetic Acid (1.0 - 2.0 equiv). Crucial: The acid catalyzes imine formation and neutralizes the basicity of the quinoline ring.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Slowly add saturated aqueous NaHCO3 (10 mL) and stir for 15 minutes to quench excess hydride.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Sterically hindered amines, unreactive anilines, or acid-sensitive substrates. Reagents: Ti(OiPr)4, Sodium Borohydride (NaBH4), Methanol/THF.

Step-by-Step Procedure:

  • Complexation: In a dry flask, combine Aldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Lewis Acid: Add Titanium(IV) Isopropoxide (1.5 - 2.0 equiv) dropwise.

  • Imine Formation: Stir at RT for 6–12 hours. Note: The solution often turns yellow/orange indicating imine formation.

  • Reduction: Dilute with Methanol (equal volume to THF). Cool to 0°C.

  • Hydride Addition: Add Sodium Borohydride (NaBH4) (2.0 equiv) portion-wise.

  • Quench: Add 1N NaOH or water (precipitate TiO2). Filter through Celite.

Optimization & Troubleshooting Guide

The 8-position of quinoline is sterically congested. The 7-methoxy group adds electron density, making the aldehyde less electrophilic than simple benzaldehydes.

IssueProbable CauseSolution
No Reaction (SM remains) Poor imine formation due to sterics/electronics.Switch to Method B (Ti(OiPr)4) to force imine formation before reduction.
Bis-alkylation (Tertiary Amine) Primary amine is too nucleophilic; product competes with SM.Use excess amine (1.5–2.0 equiv) or slow addition of the reducing agent.
Low Yield Product trapped in aqueous phase during workup.The product is basic. Ensure aqueous layer pH > 10 during extraction. Use CHCl3/iPrOH (3:1) for extraction.[1][2]
Over-reduction Reduction of the quinoline ring (rare with STAB).Avoid strong conditions (e.g., H2/Pd, LAH). Stick to STAB or NaBH3CN.
Graphviz Diagram: Experimental Workflow Decision Tree

Workflow Start Start: 7-Methoxyquinoline- 8-carbaldehyde + Amine CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->CheckAmine MethodA Method A: STAB / DCE / AcOH (Standard) CheckAmine->MethodA No (Aliphatic/Simple) MethodB Method B: Ti(OiPr)4 then NaBH4 (Forcing Conditions) CheckAmine->MethodB Yes (Aniline/Bulky) Monitor Monitor TLC/LCMS (Check for Imine) MethodA->Monitor MethodB->Monitor Success Proceed to Workup (Basic Extraction) Monitor->Success Product Formed Fail Incomplete Conversion? Monitor->Fail SM Remains Fail->MethodB Switch Protocol

Caption: Decision tree for selecting the optimal reductive amination method based on amine properties.

Characterization & Validation

Successful synthesis is validated by the disappearance of the aldehyde signal and the appearance of the methylene linker signals.

  • 1H NMR (CDCl3):

    • Aldehyde (SM): Singlet at ~10.5–11.0 ppm (Disappears).

    • Imine (Intermediate): Singlet at ~8.5–9.0 ppm.

    • Product (Amine): Singlet (or doublet if coupled to NH) at ~4.2–4.5 ppm (Ar-CH2-NH).

    • 7-OMe: Singlet at ~4.0 ppm (Remains).

  • MS (ESI): Look for [M+H]+ peak corresponding to the secondary amine.

  • TLC: The amine product will be significantly more polar than the aldehyde and may streak on silica unless 1% Et3N or NH3 is added to the eluent.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Csomos, A., et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022, part iii, 41-54.[5] Link

  • Hayour, H., et al. "7-Methoxy-2-phenylquinoline-3-carbaldehyde." Acta Crystallographica Section E, 2013, E69, o1321. Link

Sources

Method

Application Note: High-Purity Synthesis &amp; Sensor Development with 7-Methoxyquinoline-8-carbaldehyde

Topic: Synthesis of Fluorescent Chemosensors Using 7-Methoxyquinoline-8-carbaldehyde Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Assay Developers Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Fluorescent Chemosensors Using 7-Methoxyquinoline-8-carbaldehyde Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Assay Developers

Executive Summary

This technical guide details the synthesis and application of 7-Methoxyquinoline-8-carbaldehyde (7-MQ-8-CHO) as a scaffold for ratiometric and "turn-on" fluorescent chemosensors. While 8-hydroxyquinoline (8-HQ) is a ubiquitous chelator, the 7-methoxy derivative offers distinct advantages:

  • blocked proton transfer: The methylation prevents excited-state intramolecular proton transfer (ESIPT) in the native state, simplifying the baseline fluorescence mechanism.

  • Electronic Tuning: The electron-donating methoxy group at C7 increases the electron density of the quinoline ring, red-shifting the emission and enhancing the quantum yield (

    
    ) upon metal complexation via the Chelation-Enhanced Fluorescence (CHEF) effect.
    

This guide covers the regioselective synthesis of the aldehyde precursor, its derivatization into a Schiff base sensor, and a validated protocol for


 detection .

Synthetic Strategy & Mechanism

The construction of the sensor relies on the Vilsmeier-Haack formylation , capitalizing on the ortho-directing power of the 7-methoxy group to install the aldehyde at the 8-position. The subsequent sensor formation utilizes a condensation reaction with a hydrazine or amine derivative.

Mechanistic Pathway (DOT Visualization)

SynthesisPath Start 7-Methoxyquinoline Inter Imine Intermediate Start->Inter Electrophilic Subst. (0°C to 90°C) Reagent1 POCl3 / DMF (Vilsmeier Reagent) Reagent1->Inter Product1 7-Methoxyquinoline- 8-carbaldehyde Inter->Product1 Hydrolysis (Ice/NaOAc) Sensor Final Sensor (Schiff Base) Product1->Sensor Condensation (Reflux 4h) Reagent2 2-Hydrazinobenzothiazole (EtOH, cat. AcOH) Reagent2->Sensor

Figure 1: Synthetic workflow from the quinoline core to the functional fluorescent sensor.

Part 1: Synthesis of 7-Methoxyquinoline-8-carbaldehyde

Challenge: Achieving regioselectivity at the C8 position over the C5 position. Solution: The 7-methoxy group activates the C8 position (ortho) and C6 (para). However, C8 is favored due to the proximity to the ring nitrogen, which can assist in directing the electrophile in modified conditions, though steric hindrance is a factor. The protocol below uses optimized Vilsmeier-Haack conditions.

Materials
  • Precursor: 7-Methoxyquinoline (Commercial or synthesized from 7-hydroxyquinoline via MeI/K2CO3).

  • Reagents: Phosphorus oxychloride (

    
    ), 
    
    
    
    -Dimethylformamide (DMF).[1]
  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane.

Protocol
  • Vilsmeier Reagent Preparation:

    • In a flame-dried round-bottom flask under Argon, cool DMF (5.0 eq) to 0°C.

    • Add

      
       (1.5 eq)  dropwise over 20 minutes. The solution will turn pale yellow (formation of chloroiminium ion). Stir for 30 min at 0°C.
      
  • Formylation:

    • Dissolve 7-Methoxyquinoline (1.0 eq) in minimal anhydrous DMF.

    • Add the quinoline solution dropwise to the Vilsmeier reagent at 0°C.

    • Critical Step: Allow to warm to room temperature, then heat to 90°C for 6–8 hours . (Heating is required to overcome the deactivated pyridine ring, but the methoxy group activates the benzene ring sufficiently).

  • Workup & Hydrolysis:

    • Pour the reaction mixture onto crushed ice (~200g).

    • Neutralize with saturated Sodium Acetate (

      
      ) solution to pH ~7. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
      
    • A yellow precipitate typically forms. Extract with DCM (

      
       mL).
      
  • Purification:

    • Dry organic layer over

      
       and concentrate.[2]
      
    • Purify via column chromatography (Silica Gel 60).

    • Eluent: Hexane:EtOAc (gradient from 9:1 to 7:3).

    • Yield Target: 60–75%.

    • Validation:

      
       NMR (CDCl3) should show a distinct aldehyde singlet at 
      
      
      
      ppm.

Part 2: Synthesis of the Fluorescent Sensor (Schiff Base)

We will synthesize a Benzothiazole-Quinoline conjugate . This creates a "Push-Pull" system ideal for ratiometric sensing of


.
Protocol
  • Reaction Setup:

    • Dissolve 7-Methoxyquinoline-8-carbaldehyde (1.0 mmol) in absolute Ethanol (15 mL).

    • Add 2-Hydrazinobenzothiazole (1.0 mmol) .

    • Add catalytic Glacial Acetic Acid (2–3 drops).

  • Condensation:

    • Reflux the mixture at 80°C for 4 hours .

    • Monitoring: Check TLC (DCM:MeOH 95:5). The aldehyde spot should disappear, replaced by a highly fluorescent spot (often blue/green under UV).

  • Isolation:

    • Cool to room temperature.[1][2][3] The Schiff base often precipitates as a solid.

    • Filter the solid and wash with cold ethanol (

      
       mL) and diethyl ether.
      
    • Recrystallize from hot Ethanol/Acetonitrile if necessary.

Part 3: Sensor Validation & Application ( Detection)

Sensing Mechanism

The sensor operates via CHEF (Chelation-Enhanced Fluorescence) and CN Isomerization Inhibition .

  • Free Ligand: Weak fluorescence due to rapid

    
     bond isomerization (non-radiative decay) and PET from the benzothiazole nitrogen to the quinoline.
    
  • Metal Complex: Binding of

    
     locks the 
    
    
    
    bond (restricting rotation) and blocks the lone pair, triggering a strong fluorescence "Turn-On."

SensingMech cluster_off Free Sensor (OFF State) cluster_on Metal Complex (ON State) Free Flexible Rotation (C=N Isomerization) Complex Rigid Planar Structure (Zn2+ Chelation) Free->Complex + Zn2+ ions PET PET Quenching (Lone Pair Active) Fluor Strong Fluorescence (CHEF + ICT) Complex->Fluor Radiative Decay

Figure 2: The "Turn-On" mechanism upon metal ion chelation.

Fluorescence Titration Protocol

Objective: Determine the Binding Constant (


) and Limit of Detection (LOD).
ParameterSpecification
Solvent System HEPES Buffer (10 mM, pH 7.4) / Acetonitrile (1:1 v/v)
Probe Conc.

(Keep absorbance < 0.1 to avoid inner filter effect)
Metal Stock

or

(10 mM in water)
Excitation (

)
360–380 nm (Typical for quinoline Schiff bases)
Emission Scan 400 nm – 650 nm

Steps:

  • Prepare a 2.5 mL solution of the sensor (

    
    ) in a quartz cuvette.
    
  • Record the blank spectrum (

    
    ).
    
  • Titrate with

    
     stock (0.1 eq increments, 0 
    
    
    
    5.0 eq).
  • Mix for 1 min after each addition and record spectrum (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      .
    • LOD Calculation:

      
       (where 
      
      
      
      is the standard deviation of the blank and
      
      
      is the slope of the linear range).
Specificity Check (Interference Study)

To validate trustworthiness (E-E-A-T), you must prove selectivity.

  • Test the sensor against competing ions:

    
    .
    
  • Note:

    
     often quenches fluorescence (paramagnetic quenching). If the sensor is for 
    
    
    
    ,
    
    
    is the primary interference to rule out.

Expert Tips & Troubleshooting

  • Anhydrous Conditions: The Vilsmeier-Haack reaction is moisture-sensitive. Ensure DMF is dry (stored over molecular sieves).

  • Aldehyde Stability: Quinoline aldehydes can oxidize to carboxylic acids over time. Store the intermediate under inert gas at -20°C.

  • Solubility: If the sensor precipitates during titration, increase the organic co-solvent fraction (e.g., move from 50% ACN to 70% ACN).

  • Stoichiometry: Use a Job’s Plot (Method of Continuous Variations) to determine if the binding is 1:1 or 1:2 (Metal:Ligand). 7-substituted quinolines often form 1:2 complexes with octahedral metals.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-2-carbaldehyde. 5[2][3][6][7]

  • Chemistry Steps. (2023). The Vilsmeier-Haack Reaction: Mechanism and Applications. 8[7]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. 9

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. 1

  • National Institutes of Health (PMC). (2020). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. 10

Sources

Application

Protocol for metal complexation with 7-methoxyquinoline-8-carbaldehyde ligands

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and characterization of metal complexes utilizing 7-methoxyquinoline-8-carbaldehyde as a primary ligand. This document pr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and characterization of metal complexes utilizing 7-methoxyquinoline-8-carbaldehyde as a primary ligand. This document provides a foundational understanding, detailed experimental protocols, and methods for structural validation.

Introduction: The Significance of Quinoline-Based Metal Complexes

Quinoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds of paramount importance in medicinal and materials chemistry.[1][2][3] Their ability to act as potent chelating agents for a wide array of metal ions allows for the synthesis of coordination complexes with unique electronic, stereochemical, and physicochemical properties.[2][4] These metal complexes are at the forefront of modern drug discovery, with demonstrated potential as anticancer, antibacterial, and antifungal agents.[3][5][6] The coordination of the metal center can enhance the biological activity of the organic ligand, offering a synergistic effect that is a cornerstone of metallodrug design.[4][7]

7-methoxyquinoline-8-carbaldehyde is a particularly interesting ligand. The quinoline nitrogen and the adjacent carbonyl oxygen at the 8-position form a stable five-membered chelate ring upon coordination with a metal ion. The methoxy group at the 7-position can modulate the electronic properties and lipophilicity of the resulting complex, potentially influencing its biological uptake and mechanism of action.

This guide provides a comprehensive protocol, starting from the synthesis of the 7-methoxyquinoline-8-carbaldehyde ligand, followed by a general procedure for complexation with divalent metal ions, and concluding with a detailed overview of the necessary characterization techniques to validate the final product.

Part 1: Synthesis of the Ligand: 7-Methoxyquinoline-8-carbaldehyde

The synthesis of substituted quinolines can be achieved through various established organic chemistry reactions. The Skraup synthesis, for instance, is a classical method for creating the quinoline core from an aniline derivative and glycerol.[8][9] Subsequent functionalization, such as formylation, introduces the aldehyde group. Here, we present a plausible and robust two-step synthetic pathway.

Protocol 1: Synthesis of 7-Methoxyquinoline

This initial step creates the core quinoline structure using a modified Skraup reaction, a well-established method for quinoline synthesis.

Materials:

  • m-Anisidine (3-methoxyaniline)

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide or the nitro group of a substituted aniline)

  • Sodium hydroxide (NaOH) for neutralization

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reagents: Slowly add m-anisidine to the mixture. Then, introduce the oxidizing agent portion-wise.

  • Heating: Heat the mixture cautiously. The reaction is highly exothermic and requires careful temperature control. Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice. Carefully neutralize the acidic solution with a concentrated NaOH solution until it is alkaline. This step often generates significant heat and should be performed in a well-ventilated fume hood with appropriate cooling.

  • Extraction: Extract the resulting mixture with an organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 7-methoxyquinoline.

Protocol 2: Formylation to Yield 7-Methoxyquinoline-8-carbaldehyde

Introducing the aldehyde group at the C8 position is achieved via electrophilic formylation. The choice of formylating agent and reaction conditions is critical for achieving regioselectivity.

Materials:

  • 7-Methoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) - this combination forms the Vilsmeier reagent in situ.

  • Ice

  • Sodium acetate or sodium hydroxide solution

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice-salt bath, slowly add POCl₃ to anhydrous DMF with stirring. This forms the electrophilic Vilsmeier reagent.

  • Reaction: Add the 7-methoxyquinoline dropwise to the prepared Vilsmeier reagent, maintaining the low temperature.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Hydrolysis: Cool the reaction mixture and pour it onto a large amount of crushed ice to hydrolyze the intermediate.

  • Neutralization: Neutralize the mixture by adding a solution of sodium hydroxide or sodium acetate. This will precipitate the crude product.

  • Purification: Filter the solid product, wash it thoroughly with cold water, and dry it. Recrystallization from a suitable solvent like ethanol will yield the purified 7-methoxyquinoline-8-carbaldehyde.

Ligand Synthesis Workflow cluster_0 Protocol 1: Skraup Synthesis cluster_1 Protocol 2: Vilsmeier-Haack Formylation A m-Anisidine + Glycerol B Add H₂SO₄ + Oxidizing Agent A->B C Heat to Reflux B->C D Neutralize & Extract C->D E Purify to yield 7-Methoxyquinoline D->E F 7-Methoxyquinoline E->F Product used as starting material G React with Vilsmeier Reagent (POCl₃/DMF) F->G H Hydrolyze & Neutralize G->H I Purify to yield 7-Methoxyquinoline-8-carbaldehyde H->I Metal Complexation cluster_complex Complex [M(L)₂] L arrow Solvent (Ethanol) Base (e.g., NaOH) L->arrow M M²⁺ (e.g., Cu²⁺, Ni²⁺, Zn²⁺) plus1 + plus2 + two_L 2 complex Chelated Complex (N,O-coordination) arrow->complex

Caption: Schematic of the metal chelation process.

Materials and Reagents
  • 7-Methoxyquinoline-8-carbaldehyde (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol (solvent)

  • Dilute NaOH or Triethylamine (base for pH adjustment)

  • Deionized water

Step-by-Step Experimental Protocol
  • Ligand Solution Preparation: Dissolve 7-methoxyquinoline-8-carbaldehyde (2 mmol) in hot ethanol (30 mL). Stir until a clear solution is obtained. Rationale: Using a slight excess of the ligand ensures complete consumption of the metal salt. Ethanol is a common solvent that dissolves the organic ligand and many metal salts.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol or an ethanol/water mixture (10 mL). Rationale: Preparing separate solutions ensures both components are fully dissolved before mixing, preventing localized precipitation and promoting homogenous reaction.

  • Reaction Mixture: While stirring vigorously, slowly add the metal salt solution to the hot ligand solution. A color change or initial turbidity may be observed.

  • pH Adjustment: Gently heat the combined mixture to reflux. Add a dilute ethanolic solution of NaOH or triethylamine dropwise until a precipitate forms or a distinct color change stabilizes. The optimal pH for complex formation can vary but is often in the slightly basic range. [10][11]Rationale: The base facilitates the deprotonation of the coordinating group, which is essential for the formation of a stable neutral chelate complex.

  • Reflux and Precipitation: Continue to reflux the mixture with stirring for 2-3 hours to ensure the reaction is complete and to promote the growth of well-formed crystals.

  • Isolation: Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation. Collect the solid complex by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol, followed by a small amount of diethyl ether, to remove any unreacted starting materials and residual solvent. Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 60 °C).

Part 3: Physicochemical Characterization and Data Validation

Thorough characterization is essential to confirm the identity, stoichiometry, and structure of the synthesized metal complex. The data from these techniques must be self-consistent to validate the proposed structure.

Table 1: Key Characterization Techniques
TechniquePurposeExpected Observations for Successful Complexation
Elemental Analysis (C, H, N) To determine the empirical formula and confirm the Ligand:Metal ratio (expected 2:1).Experimental percentages should match the calculated values for the proposed formula, e.g., [M(C₁₁H₈NO₂)₂].
FT-IR Spectroscopy To identify the coordination sites of the ligand.- Shift of the ν(C=O) band to a lower frequency (wavenumber) upon coordination to the metal. - Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to ν(M-N) and ν(M-O) bonds. [5][12]
UV-Visible Spectroscopy To study the electronic transitions and geometry of the complex.- Appearance of new charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand). - For transition metals like Cu(II) or Ni(II), observation of d-d transition bands that are indicative of the coordination geometry (e.g., octahedral, square planar). [13]
¹H NMR Spectroscopy To confirm the ligand structure within the complex (for diamagnetic metals like Zn(II)).- Signals corresponding to the ligand protons should be present. - Shifts in proton resonances, especially those near the coordination sites (e.g., H2 of the quinoline ring, aldehyde proton), upon complexation. [5]
Molar Conductivity To determine the electrolytic nature of the complex.For a neutral complex like [M(L)₂], very low molar conductance values (typically < 20 Ω⁻¹cm²mol⁻¹) in a solvent like DMF or DMSO are expected, indicating a non-electrolytic nature. [12][14][15]
Magnetic Susceptibility To determine the magnetic moment and infer the geometry of paramagnetic complexes.The effective magnetic moment (μ_eff) can distinguish between different geometries. For example, for Ni(II), a moment of ~3.0-3.2 B.M. suggests an octahedral geometry, while a diamagnetic result (μ_eff = 0) would indicate a square planar geometry. [12][13]
Thermogravimetric Analysis (TGA) To assess thermal stability and check for coordinated solvent molecules.A weight loss step corresponding to the loss of any coordinated water or solvent molecules, followed by decomposition of the organic ligand at higher temperatures. [5][15]
Workflow for Characterization

Characterization Workflow cluster_preliminary Preliminary Confirmation cluster_structural Structural Elucidation cluster_advanced Advanced Properties Start Synthesized Metal Complex EA Elemental Analysis (Confirms Stoichiometry) Start->EA MC Molar Conductivity (Confirms Neutral Charge) Start->MC FTIR FT-IR Spectroscopy (Identifies M-O, M-N bonds) EA->FTIR MC->FTIR NMR ¹H NMR (for Zn, etc.) (Confirms Ligand Integrity) FTIR->NMR UVVIS UV-Vis Spectroscopy (Probes Electronic Structure) NMR->UVVIS MS Magnetic Susceptibility (Determines Geometry) NMR->MS UVVIS->MS TGA Thermogravimetric Analysis (Assesses Stability) MS->TGA Final Validated Complex Structure TGA->Final

Caption: Logical flow for the comprehensive characterization of the metal complex.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the synthesis and validation of metal complexes with 7-methoxyquinoline-8-carbaldehyde. The successful characterization of these compounds opens the door to further investigation of their potential applications. For drug development professionals, these complexes serve as promising scaffolds for creating novel therapeutic agents. [6]Their biological activity, including antimicrobial and cytotoxic properties, can be systematically evaluated. [15]For materials scientists and chemists, these complexes can be explored for their catalytic activity, photoluminescent properties, or as building blocks for more complex coordination polymers. [16][17]Further modification, such as converting the carbaldehyde into a Schiff base, can create multidentate ligands capable of forming even more diverse and stable metal complexes, expanding the chemical space for discovery. [3][5][14]

References

  • Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Bendola Publishing.
  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. MDPI. Available at: [Link]

  • Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters.
  • Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega. Available at: [Link]

  • Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes. ACS Publications. Available at: [Link]

  • Quinoline- para -quinones and metals: coordination-assisted formation of quinoline- ortho -quinones. Chemical Communications (RSC Publishing). Available at: [Link]

  • Quinoline-based metal complexes: Synthesis and applications. CoLab.
  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. MDPI. Available at: [Link]

  • Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. Frontiers in Chemistry. Available at: [Link]

  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College Panvel.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • 7-Methoxy-2-phenylquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Available at: [Link]

  • Metal Complexes for Therapeutic Applications. eScholarship.org. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Publisher's Website. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dove Press. Available at: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. Available at: [Link]

  • Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science. Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Institutes of Health. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Methoxyquinoline-8-carbaldehyde

Case ID: 7-OMe-Q-8-CHO-Yield-Opt Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open for Optimization[1] Executive Summary & Diagnostic The Challenge: Synthesizing 7-Methoxyqui...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 7-OMe-Q-8-CHO-Yield-Opt Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open for Optimization[1]

Executive Summary & Diagnostic

The Challenge: Synthesizing 7-Methoxyquinoline-8-carbaldehyde is notoriously difficult due to the "ortho-ortho" effect.[1] The C8 position is sterically crowded, sandwiched between the quinoline nitrogen lone pair and the bulky C7-methoxy group.

Common Failure Modes:

  • Selenium Dioxide (SeO₂) Oxidation (Legacy Route): If you are oxidizing 7-methoxy-8-methylquinoline with SeO₂, you are likely experiencing yields of 30–45% .[1] The reaction produces colloidal selenium ("red/black tar") that traps the product, and over-oxidation to the carboxylic acid is common.

  • Vilsmeier-Haack: Direct formylation of 7-methoxyquinoline often fails or yields the C5 isomer due to electronic directing effects, leaving the C8 position untouched.[1]

The Solution: To break the 50% yield ceiling, you must abandon direct oxidation for Indirect Side-Chain Functionalization or Cryogenic Metal-Halogen Exchange .

Strategic Workflow Selection

Use this decision matrix to select the protocol best suited for your available precursors and lab capabilities.

YieldOptimization Start Select Precursor PrecursorA 7-Methoxy-8-methylquinoline Start->PrecursorA PrecursorB 8-Bromo-7-methoxyquinoline Start->PrecursorB DecisionA Current Yield < 40%? PrecursorA->DecisionA Route2 PROTOCOL B: Metal-Halogen Exchange (n-BuLi + DMF) PrecursorB->Route2 High Yield (>80%) Req: -78°C Route1 PROTOCOL A: Radical Bromination (NBS + Sommelet) DecisionA->Route1 Yes (Recommended Upgrade) Route3 PROTOCOL C: SeO2 Optimization (Strict Anhydrous Control) DecisionA->Route3 No (Legacy Optimization)

Caption: Decision tree for selecting the optimal synthetic route based on starting material availability and yield requirements.

Detailed Protocols

Protocol A: The "Clean" Route (Radical Bromination + Sommelet)

Recommended for users currently struggling with SeO₂ tar.

Mechanism: This two-step sequence converts the 8-methyl group to a bromide, then to an aldehyde via a hexaminium salt.[1] It avoids heavy metal waste and over-oxidation.[1]

Step 1: Wohl-Ziegler Bromination [1]

  • Reagents: 7-methoxy-8-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: CCl₄ or Benzene (anhydrous).[1] Note: PhCl is a greener alternative but requires higher temps.

  • Procedure:

    • Reflux the mixture under N₂.

    • Monitor by TLC.[1] Look for the disappearance of the starting material (lower Rf).[1]

    • Critical Step: Filter the hot solution to remove succinimide (insoluble solid).[1]

    • Evaporate solvent to obtain crude 8-(bromomethyl)-7-methoxyquinoline.[1] Do not purify on silica; it is unstable.

Step 2: Sommelet Reaction

  • Reagents: Crude bromide from Step 1, Hexamethylenetetramine (Hexamine).[1]

  • Solvent: 50% Aqueous Acetic Acid or Ethanol.[1]

  • Procedure:

    • Dissolve crude bromide and hexamine (1.1 eq) in CHCl₃ and reflux for 2 hours to form the salt (precipitate).

    • Evaporate CHCl₃.[1]

    • Add 50% aqueous acetic acid (10 mL/g) and reflux for 2–4 hours.

    • Workup: Cool, neutralize with NaHCO₃, and extract with DCM.

  • Expected Yield: 65–75% (over two steps).[1]

Protocol B: The "Gold Standard" (Lithiation)

Recommended for high-value synthesis where 8-bromo precursor is available.

Mechanism: Lithium-halogen exchange generates a transient aryl lithium species at C8, which is quenched with DMF.[1]

Reagents:

  • 8-Bromo-7-methoxyquinoline (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • Anhydrous DMF (2.0 eq)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck flask. Maintain strictly inert atmosphere (Ar/N₂).

  • Dissolve starting material in THF and cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi dropwise over 20 mins. The solution often turns deep red or orange.[1]

    • Tech Note: Stir for exactly 30 mins at -78°C. Waiting too long can cause "scrambling" of the lithium to the C2 position.[1]

  • Quench: Add anhydrous DMF dropwise.

  • Allow to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated NH₄Cl solution.

  • Expected Yield: 80–90%.[1]

Protocol C: SeO₂ Optimization (Legacy Support)

Only use if Protocols A/B are impossible.

If you must use Selenium Dioxide, the low yield is usually caused by water content and reaction stalling .

  • Solvent Switch: Do not use wet dioxane.[1] Use Xylene or 1,2-Dichlorobenzene .[1] Higher temperatures (140°C+) help drive the reaction past the kinetic barrier of the crowded C8 position.

  • Drying Agent: Add a small amount of anhydrous MgSO₄ directly to the reaction flask to scavenge water produced during oxidation.[1]

  • Purification: To remove colloidal selenium, filter the hot reaction mixture through a pad of Celite mixed with activated charcoal .

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Protocol A: Product decomposes on silica column. Benzyl bromides are reactive.[1]Do not purify the intermediate bromide.[1] Use it crude immediately for the Sommelet step.
Protocol B: Recovered Starting Material (RSM). Wet THF killed the n-BuLi.[1]Distill THF over Na/Benzophenone or use molecular sieves (3Å).[1] Ensure n-BuLi is titrated.
Protocol B: Product contains 7-methoxyquinoline (des-bromo). Protonation before DMF addition.[1]Your DMF was wet. Dry DMF over 4Å sieves for 24h before use.
Protocol C: Black tar, impossible to filter. Reduced Selenium (Se⁰).Filter through Celite while boiling hot. If cooled, Se⁰ aggregates and clogs pores.[1]
NMR: Aldehyde peak missing, broad peak at 4.5 ppm. Acetal formation.[1]If using alcohol solvents, the aldehyde may have formed a hemiacetal. Treat with 1M HCl/THF to hydrolyze back to aldehyde.[1]

Comparative Data Analysis

The following table summarizes the efficiency of routes based on internal application data and literature precedents.

MetricSeO₂ Oxidation (Standard)Radical Bromination (Protocol A)Lithiation (Protocol B)[1]
Typical Yield 30–45%60–75%85–92%
Purity (Crude) Low (Selenium contamination)Medium (Succinimide byproducts)High
Reaction Time 12–24 Hours6 Hours (2 steps)2 Hours
Cost LowMediumHigh (Precursor cost)
Scalability Poor (Filtration issues)GoodModerate (Cryogenic limits)

FAQ

Q: Can I use MnO₂ instead of SeO₂ for the methyl oxidation? A: No. Manganese Dioxide (MnO₂) is typically used for oxidizing allylic or benzylic alcohols to aldehydes.[1] It is not strong enough to oxidize a methyl group directly to an aldehyde.[1]

Q: In Protocol B, can I use ethyl formate instead of DMF? A: Yes. Ethyl formate is an excellent alternative and often prevents the formation of amine byproducts.[1] However, DMF is generally more reactive at -78°C.[1]

Q: Why is the C8 position so unreactive to Vilsmeier formylation? A: The quinoline ring is electron-deficient (deactivated).[1] While the 7-OMe group activates the ring, it directs primarily to the ortho (C8) and para (C6) positions. However, the C8 position is "shielded" by the lone pair of the ring nitrogen and the steric bulk of the methoxy group, making the formation of the bulky Vilsmeier intermediate energetically unfavorable.

References

  • Sommelet Reaction Mechanism & Scope: Angyal, S. J. (2011).[1][2] The Sommelet Reaction. Organic Reactions, 8, 197–217. [Link][1]

  • SeO₂ Oxidation Limitations: Trachtenberg, E. N. (1969).[1] Selenium Dioxide Oxidation. In Oxidation, Vol. 1, Marcel Dekker, New York. [Link] (Related Review)

  • Synthesis of 8-Substituted Quinolines via Bromination: Ökten, S., et al. (2016).[1][3] Reinvestigation of bromination of 8-substituted quinolines. Records of Natural Products, 10(6), 726. [Link]

  • Lithiation of 8-Bromoquinolines: Csomos, A., et al. (2022).[1][4] Synthesis of 8-aminoquinoline chelating moieties. Arkivoc, 2022(iii), 41-54.[4] [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 7-Methoxyquinoline-8-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 7-Methoxyquinoline-8-carbaldehyde using column chromatography. The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 7-Methoxyquinoline-8-carbaldehyde using column chromatography. The content is structured to address common issues through a troubleshooting-focused, question-and-answer format, grounded in established scientific principles.

Introduction: The Challenge of Purifying Aromatic Aldehydes

7-Methoxyquinoline-8-carbaldehyde is a valuable building block in medicinal chemistry. However, like many aromatic aldehydes, its purification via silica gel column chromatography presents specific challenges. The aldehyde functional group is susceptible to oxidation and can interact strongly with the acidic surface of standard silica gel, potentially leading to low recovery or decomposition.[1] This guide provides robust, field-proven strategies to overcome these obstacles and achieve high purity and yield.

Troubleshooting & Optimization Guide

This section addresses common problems encountered during the purification of 7-Methoxyquinoline-8-carbaldehyde in a direct question-and-answer format.

Issue 1: Poor Separation or Overlapping Spots on TLC

Question: My TLC analysis shows my product spot is overlapping with impurities. How can I improve the separation?

Answer: Achieving good separation on a Thin-Layer Chromatography (TLC) plate is the most critical step before attempting column chromatography.[2] Poor resolution on TLC guarantees poor resolution on the column.

  • Underlying Cause: The polarity of your mobile phase (eluent) is not optimized for your specific mixture. Either the eluent is too polar, causing all components to travel up the plate together (high Rf values), or not polar enough, leaving components stuck at the baseline (low Rf values).[3]

  • Solution Strategy:

    • Systematic Solvent Screening: The key is to find a solvent system where your target compound has an Rf value between 0.2 and 0.3.[1] This range typically provides the best separation in a column.

    • Start with a Standard System: A common starting point for quinoline derivatives is a mixture of Ethyl Acetate (EtOAc) and Hexanes.[4][5] Begin with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the concentration of the more polar solvent (EtOAc).

    • Alternative Solvents: If EtOAc/Hexanes fails, consider other solvent systems. Dichloromethane (DCM) is often a good choice. For more polar compounds, a small percentage of Methanol (MeOH) in DCM can be effective.[4] A study purifying a similar compound, 7-methoxy-2-phenylquinoline-3-carbaldehyde, successfully used an ethyl acetate/hexane (1:2) mixture.[6]

    • Address Tailing (Streaking): Quinoline compounds are basic and can interact with acidic sites on the silica gel, causing streaking.[3] To counteract this, add a small amount of a basic modifier like triethylamine (TEA) or ammonia solution to your eluent (typically 0.1-1%).[3][4]

Solvent System Component Polarity Common Starting Ratios (Polar:Non-Polar) Notes
Non-Polar Hexanes, Petroleum EtherN/AUse as the base solvent to be modified.
Intermediate Polarity Dichloromethane (DCM), Diethyl Ether20-50% in HexanesGood for a wide range of compounds.
Polar Ethyl Acetate (EtOAc), Acetone10-40% in HexanesStandard system for moderately polar compounds.[4]
Very Polar Methanol (MeOH)1-5% in DCMUse sparingly; >10% MeOH can dissolve silica gel.[4]
Modifier Triethylamine (TEA)0.1-1% of total volumeMitigates tailing for basic compounds like quinolines.[3]

Issue 2: Low Product Recovery After Column Chromatography

Question: I've run my column, but my final yield is significantly lower than expected. Where did my product go?

Answer: Low recovery of aldehydes from silica gel columns is a frequent and frustrating issue. The primary culprits are often irreversible adsorption or on-column decomposition.[1]

  • Underlying Cause & Mechanism: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can act as a Lewis acid, catalyzing decomposition pathways or binding strongly to your basic quinoline nitrogen and polar aldehyde group.[1][7]

  • Solution Strategies:

    • Deactivate the Silica Gel: This is the most effective solution. Before packing the column, prepare a slurry of your silica gel in the chosen eluent containing 0.5-1% triethylamine (TEA). This neutralizes the acidic silanol groups, preventing them from interacting with your product.[1]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase. Neutral alumina can be an excellent alternative for acid-sensitive compounds.[1]

    • Employ Flash Chromatography: Reducing the contact time between the compound and the stationary phase minimizes the opportunity for degradation. Flash chromatography, which uses positive pressure to accelerate eluent flow, is highly recommended.[1][8]

    • Check for Insolubility: Your crude product might not have fully dissolved when loaded onto the column, especially if using a "wet loading" technique with a solvent that is too weak. Ensure complete dissolution in a minimal amount of a slightly more polar solvent (like DCM) before adsorbing it onto a small amount of silica for "dry loading".[7][9]

Issue 3: Product Appears to Decompose During Purification

Question: TLC analysis of my collected fractions shows new, unwanted spots that weren't in my crude material. Is my product decomposing?

Answer: Yes, this is a strong indication of on-column decomposition. Aldehydes are prone to oxidation to the corresponding carboxylic acid (in this case, 7-methoxyquinoline-8-carboxylic acid[10]), especially when exposed to air and silica gel over extended periods.

  • Underlying Cause: The combination of atmospheric oxygen and the large, slightly acidic surface area of silica gel can promote oxidation. The extended time of a slow gravity column exacerbates this issue.

  • Solution Strategies:

    • Work Quickly and Under Inert Atmosphere: Minimize the time the compound spends on the column. Use flash chromatography.[8] If the compound is particularly sensitive, consider degassing your solvents and running the column under a gentle positive pressure of nitrogen or argon.[1]

    • Avoid Chlorinated Solvents if Possible: While effective, solvents like Dichloromethane (DCM) can contain trace amounts of HCl, which can accelerate degradation. If you must use DCM, consider passing it through a small plug of basic alumina immediately before use.

    • Consider an Alternative Purification Method: If decomposition persists, chromatography may not be the best method. Consider purification via the sodium bisulfite adduct. Aldehydes react reversibly with sodium bisulfite to form a solid adduct, which can be filtered and washed. The pure aldehyde is then regenerated by treatment with a mild base like sodium carbonate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to pack a column for purifying 7-Methoxyquinoline-8-carbaldehyde? A1: The "slurry packing" method is generally preferred as it leads to a more uniform and well-packed column, minimizing issues like channeling that destroy separation efficiency.[1] Prepare a slurry of silica gel in your starting, non-polar eluent and pour it into the column, allowing it to settle with gentle tapping.

Q2: Should I use isocratic or gradient elution? A2: For mixtures with components of significantly different polarities, a gradient elution is far more efficient. Start with a non-polar solvent system (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities. Then, gradually and systematically increase the percentage of the polar solvent to elute your product and then any highly polar impurities.[11] This shortens purification time and often results in sharper peaks.

Q3: How do I load my sample onto the column? A3: "Dry loading" is highly recommended.[9] Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique provides a very narrow starting band, leading to superior separation.

Q4: How can I confirm the purity of my final product? A4: Purity should be confirmed by a combination of methods. A single spot on TLC in multiple different solvent systems is a good indicator.[1] Additionally, obtaining a sharp melting point and using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for confirming both purity and structural identity.[12][13]

Experimental Protocols & Visualizations

Workflow for Purification of 7-Methoxyquinoline-8-carbaldehyde

G cluster_prep Preparation cluster_main Column Chromatography cluster_post Post-Purification Crude Crude Product TLC 1. Develop TLC Method (Target Rf = 0.2-0.3) Crude->TLC Pack 2. Pack Column (Slurry Method, Deactivate Silica) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient & Collect Fractions Load->Elute TLC_F 5. Analyze Fractions by TLC Elute->TLC_F Combine 6. Combine Pure Fractions TLC_F->Combine Evap 7. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure Analysis 8. Purity & Identity Analysis (NMR, MS, MP) Pure->Analysis

Caption: Overall workflow for the purification process.

Troubleshooting Decision Tree

G cluster_sep cluster_yield Start Problem Encountered PoorSep Poor Separation (Overlapping Spots) Start->PoorSep LowYield Low Yield/ Product Loss Start->LowYield Solvent Optimize Solvent System (Adjust Polarity) PoorSep->Solvent Tailing Streaking/ Tailing? Solvent->Tailing AddBase Add 0.5% TEA to Eluent Tailing->AddBase Yes Decomp Decomposition on TLC? LowYield->Decomp Adsorb Irreversible Adsorption LowYield->Adsorb Deactivate Deactivate Silica w/ TEA Decomp->Deactivate Yes Flash Use Flash Chromatography (Reduce Time) Deactivate->Flash Alumina Switch to Alumina Column Adsorb->Alumina

Caption: Decision tree for common purification issues.

Protocol 1: TLC Solvent System Development
  • Preparation: In separate vials, prepare ~1 mL each of several solvent mixtures of increasing polarity (e.g., 10%, 20%, 30%, 40% Ethyl Acetate in Hexanes). Add 1 drop of Triethylamine (TEA) to each vial.

  • Spotting: Using a capillary tube, spot your crude reaction mixture onto a silica gel TLC plate. Make the spot as small as possible (1-2 mm diameter).[3]

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. Ensure the chamber is saturated with solvent vapors.[3]

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for your product spot. Adjust the solvent polarity until the Rf is in the target range of 0.2-0.3. This is the solvent system you will use to start your column.

Protocol 2: Flash Column Chromatography with Deactivated Silica
  • Silica Deactivation: In a beaker, add the required amount of silica gel for your column. Add your chosen starting eluent (e.g., 10% EtOAc/Hexanes) containing 1% TEA to create a slurry. Stir gently for 5 minutes.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool and a layer of sand. Pour the silica slurry into the column. Use positive pressure to push the solvent through, packing the silica into a firm, uniform bed. Do not let the silica run dry.[1]

  • Sample Loading (Dry Load): Dissolve your crude product (e.g., 100 mg) in a minimal volume of DCM. Add ~300 mg of silica gel and remove the solvent by rotary evaporation until a fine, dry powder is obtained. Carefully layer this powder on top of the packed column bed. Add a thin protective layer of sand on top.

  • Elution: Carefully add your starting eluent to the column. Apply positive pressure (using a pump or hand bellows) to achieve a flow rate of approximately 2 inches/minute.

  • Gradient Elution: Start collecting fractions. After several column volumes of the initial solvent, begin to gradually increase the polarity of the eluent (e.g., move from 10% EtOAc to 15%, then 20%).

  • Monitoring: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-Methoxyquinoline-8-carbaldehyde.

References

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry - SciSpace. (URL: [Link])

  • TROUBLESHOOTING GUIDE - Phenomenex. (URL: [Link])

  • 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem - NIH. (URL: [Link])

  • How can I select the solvent system for column chromatography? - ResearchGate. (URL: [Link])

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (URL: [Link])

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (URL: [Link])

  • HPLC Troubleshooting Guide. (URL: [Link])

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • Solvent selection in liquid chromatography. (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: [Link])

  • 7-methoxyquinoline-8-carboxylic acid (C11H9NO3) - PubChemLite. (URL: [Link])

  • 8-Methoxyquinoline - CAS Common Chemistry. (URL: [Link])

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - Arkivoc. (URL: [Link])

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC. (URL: [Link])

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (URL: [Link])

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (URL: [Link])

  • 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC. (URL: [Link])

  • Outline for - PolyU Institutional Research Archive. (URL: [Link])

  • Molecular Analysis and Separation Using Thin-Layer Chromatography. (URL: [Link])

  • Drug stability. (URL: [Link])

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (URL: [Link])

  • The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System - MDPI. (URL: [Link])

  • Detection of biogenic amines by TLC - OIV. (URL: [Link])

  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: 7-Methoxyquinoline-8-carbaldehyde Solubility Guide

Executive Summary & Core Challenge Welcome to the Technical Support Center. You are likely visiting this page because your stock solution of 7-Methoxyquinoline-8-carbaldehyde has precipitated, failed to dissolve complete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Welcome to the Technical Support Center. You are likely visiting this page because your stock solution of 7-Methoxyquinoline-8-carbaldehyde has precipitated, failed to dissolve completely, or changed appearance.

The Core Conflict: 7-Methoxyquinoline-8-carbaldehyde is a lipophilic, planar aromatic molecule with high crystal lattice energy. While theoretically soluble in Dimethyl Sulfoxide (DMSO), it balances precariously between solvation and aggregation. The presence of the C8-aldehyde adds a layer of chemical reactivity, while the C7-methoxy group contributes to electron density but does not offer significant hydrogen bond donation to aid water solubility.

The #1 cause of failure with this compound is DMSO Hygroscopicity . DMSO is a "water thief," absorbing atmospheric moisture that acts as an anti-solvent for this hydrophobic compound, forcing it out of solution.[1][2]

Root Cause Analysis (The "Why")

To solve the issue, we must understand the invisible forces at play.

A. The Thermodynamic Trap (Hygroscopicity)

DMSO is a polar aprotic solvent. It dissolves 7-MQ-8-CHO by disrupting the pi-pi stacking interactions of the quinoline rings. However, DMSO is aggressively hygroscopic.[3]

  • Mechanism: At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours.

  • Result: As water content rises, the solvent power (

    
    ) for lipophilic compounds drops exponentially. The water molecules form strong H-bond networks with DMSO, excluding the hydrophobic 7-MQ-8-CHO molecules, which then re-aggregate (precipitate).
    
B. Chemical Instability (Aldehyde Oxidation)

The C8-aldehyde group is reactive.

  • Oxidation: In the presence of trace peroxides or prolonged exposure to air, the aldehyde oxidizes to 7-methoxyquinoline-8-carboxylic acid .

  • Solubility Shift: The carboxylic acid derivative has significantly different solubility properties (less soluble in neutral organic solvents, more soluble in basic aqueous buffers). If your compound has turned into the acid, it will not redissolve in neutral DMSO as easily as the aldehyde.

Visual Troubleshooting Workflow

Use this decision tree to diagnose your specific situation.

TroubleshootingTree Start START: Visual Inspection IsSolid Is there visible solid/turbidity? Start->IsSolid CheckWater Check DMSO Age/Storage. Is it >1 month old? IsSolid->CheckWater Yes Solved SOLVED: Solution Clear IsSolid->Solved No (Clear) HeatSonic Action: Heat (45°C) + Sonicate CheckWater->HeatSonic Yes (Water likely) CheckWater->HeatSonic No (Fresh DMSO) HeatSonic->Solved Dissolved StillSolid Still Solid? HeatSonic->StillSolid Precipitate remains AddCoSolvent Action: Add 5-10% Ethanol or warm further StillSolid->AddCoSolvent AddCoSolvent->Solved Dissolved ChemicalCheck Suspect Chemical Change: Check LC-MS for Acid Form AddCoSolvent->ChemicalCheck Fails

Figure 1: Decision tree for diagnosing solubility failure. Blue indicates start, Yellow indicates action, Red indicates critical failure/analysis required.

Validated Protocols

Protocol A: Standard Dissolution (Best Practice)

Use this for creating new stocks to prevent issues.

  • Preparation: Calculate the volume for a 10 mM to 50 mM stock. Do not attempt >100 mM without validation.

  • Solvent Choice: Use Anhydrous DMSO (99.9%) from a sealed, glass ampoule or a bottle stored over molecular sieves.

  • Addition: Add DMSO to the weighed solid (not vice versa) to ensure immediate wetting.

  • Mechanical Aid:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes.

  • Validation: Inspect against a dark background. The solution should be yellow/brown but strictly transparent.

Protocol B: The "Rescue" Method (For Crashed Stocks)

Use this if your existing stock has precipitated.

  • Thermal Shift: Warm the vial to 45°C - 50°C in a water bath. Note: The compound is stable at this temperature for short durations.

  • Sonication: Sonicate the warm vial for 10 minutes.

  • Vortex: Vortex immediately upon removal.

  • Assessment:

    • If clear: Use immediately.

    • If cloudy: The water content is likely too high. You must dilute the stock with fresh anhydrous DMSO to lower the water percentage, or add a co-solvent (see Table 1).

Technical Data & Solubility Limits

Table 1: Solubility Profile & Co-Solvent Compatibility

Solvent SystemEstimated Solubility (25°C)SuitabilityNotes
Anhydrous DMSO > 50 mg/mLHigh Ideal stock solvent. Hygroscopic.
DMSO (Wet, >5% H2O) < 10 mg/mLLow Causes precipitation. Avoid.
Ethanol (100%) ~ 10-20 mg/mLModerate Good co-solvent to aid DMSO solubility.
Water / PBS < 0.1 mg/mLInsoluble Requires carrier (cyclodextrin) or dilution <1% DMSO.

Table 2: Compound Stability Factors

ParameterRisk LevelMitigation
Oxidation (Aldehyde) HighStore under Nitrogen/Argon. Avoid headspace in vials.
Photostability ModerateStore in amber vials. Quinolines can degrade in light.
Temperature LowStable solid. Store stocks at -20°C (liquid) or -80°C.

Frequently Asked Questions (FAQs)

Q1: My DMSO stock froze in the fridge (4°C). Is the compound ruined? A: No. Pure DMSO freezes at 18.5°C. Freezing is actually a sign of good DMSO purity (low water content). However, the process of thawing can induce crystal nucleation.

  • Fix: Thaw completely at room temperature or 37°C. Vortex and sonicate before use to ensure no micro-crystals remain.

Q2: Upon diluting my DMSO stock into cell culture media, it precipitates immediately. A: This is the "Solvent Shock" effect. You are moving from a lipophilic environment to a hydrophilic one.

  • Fix:

    • Lower the final concentration (e.g., if 100 µM crashes, try 50 µM).

    • Add the DMSO stock to the media while vortexing the media.

    • Use a carrier: Pre-complex the compound with BSA or Cyclodextrin before adding to cells.

Q3: The solution turned from yellow to dark brown over a month. A: This indicates chemical degradation, likely oxidation of the aldehyde to the carboxylic acid or quinone formation.

  • Diagnostic: Check solubility. If it is now soluble in aqueous base (0.1 M NaOH) but not organic solvents, it has oxidized to the acid.

  • Action: Discard and prepare fresh stock.

References

  • Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102B.[5] (The authoritative guide on DMSO solvent properties and hygroscopicity).

  • PubChem. (n.d.). 7-Methoxyquinoline Compound Summary. National Center for Biotechnology Information.

  • BenchChem. (2025).[1][2] Impact of hygroscopic DMSO on hydrophobic compound solubility. (General principles of water interference in DMSO stocks).

  • Ziath. (n.d.).[6] The Effects of Water on DMSO and Effective Hydration Measurement. (Detailed analysis of freezing point depression and solubility loss).

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 8-Position Aldehyde in Quinolines

Welcome to the technical support center for navigating the challenges associated with the low reactivity of quinoline-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges associated with the low reactivity of quinoline-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating issue in their synthetic workflows. Here, we will delve into the underlying reasons for this diminished reactivity and provide actionable, field-proven troubleshooting strategies and detailed experimental protocols to overcome these hurdles.

Understanding the Core Problem: Why is the Aldehyde at the 8-Position Unreactive?

The diminished reactivity of the aldehyde group at the 8-position of the quinoline ring is a well-documented phenomenon stemming from a combination of electronic and steric factors. A thorough understanding of these root causes is the first step toward developing effective solutions.

Question 1: What are the fundamental electronic and steric factors contributing to the low reactivity of quinoline-8-carbaldehyde?

Answer: The low reactivity is primarily attributed to two key factors:

  • Peri-Interaction and Steric Hindrance: The proximity of the aldehyde group at the C8 position to the nitrogen atom at the C1 position and the hydrogen atom at the C7 position creates significant steric hindrance. This "peri-interaction" physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon, thereby slowing down or preventing reactions. The stability of metal complexes with 2-methyl-8-hydroxy quinoline is noted to be less than that with 8-hydroxy quinoline, a phenomenon attributed to steric hindrance caused by the bulky methyl group near the donor atom.[1]

  • Intramolecular Hydrogen Bonding (in Hydroxylated Analogs): In derivatives such as 8-hydroxyquinoline-carbaldehydes, a strong intramolecular hydrogen bond can form between the hydroxyl proton and the aldehyde's carbonyl oxygen.[2][3][4] This interaction creates a stable six-membered ring motif, which significantly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[3] This pseudo-ring structure effectively "locks" the aldehyde in a less reactive conformation.[5]

  • Electronic Effects of the Quinoline Ring: The quinoline ring itself is an electron-withdrawing system, which generally increases the electrophilicity of a carbonyl substituent. However, the nitrogen atom's lone pair can participate in resonance, influencing the electron density across the ring system. While the overall effect is deactivating for electrophilic aromatic substitution, the impact on a C8-aldehyde is complex. The nitrogen's proximity can influence the electrostatic potential around the aldehyde, but this is often overshadowed by the steric and hydrogen-bonding effects described above.

The interplay of these factors is visualized in the following diagram:

G cluster_factors Factors Reducing Reactivity of Quinoline-8-Carbaldehyde Steric Steric Hindrance (Peri-Interaction) LowReactivity Low Aldehyde Reactivity Steric->LowReactivity Blocks Nucleophile Approach Electronic Intramolecular H-Bonding (in hydroxy-derivatives) Electronic->LowReactivity Reduces Carbonyl Electrophilicity Ring Quinoline Ring Electronics (Complex Influence) Ring->LowReactivity Modulates Electron Density

Caption: Key factors contributing to the reduced reactivity of the C8-aldehyde in quinolines.

Troubleshooting Guides & FAQs

This section provides a series of question-and-answer-style troubleshooting guides to address specific issues you may encounter during your experiments.

FAQ Section 1: Overcoming Low Reactivity in Nucleophilic Additions
Question 2: My standard nucleophilic addition reaction (e.g., Grignard, Wittig) with quinoline-8-carbaldehyde is giving very low yields or failing completely. What can I do?

Answer: This is a common challenge. Here’s a systematic approach to troubleshoot this issue:

Strategy 1: Employing Lewis Acid Catalysis to Enhance Electrophilicity

The addition of a Lewis acid can activate the carbonyl group by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

  • Rationale: The Lewis acid will compete with the intramolecular hydrogen bond (if present) and withdraw electron density from the carbonyl oxygen, making the carbon more electron-deficient.

  • Recommended Lewis Acids:

    • Magnesium bromide etherate (MgBr₂·OEt₂)

    • Titanium tetrachloride (TiCl₄)

    • Boron trifluoride etherate (BF₃·OEt₂)

  • Caution: Use stoichiometric amounts of the Lewis acid, as catalytic amounts may not be sufficient to overcome the deactivating effects. Also, ensure anhydrous conditions, as water will quench the Lewis acid.

Strategy 2: Utilizing Chelation-Assisted Strategies

In some cases, the quinoline nitrogen itself can be used to direct a reaction. Palladium-catalyzed chelation-assisted methods have been successfully employed for the C-H activation and amidation of quinoline-8-carbaldehydes, suggesting that the nitrogen can act as a directing group to bring a catalyst into proximity with the aldehyde.[6][7] While this is for C-H activation, the principle of using the nitrogen to pre-organize the transition state can be applied to other reactions.

Strategy 3: Modifying Reaction Conditions

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric and electronic barriers. However, monitor the reaction closely for the formation of side products.

  • Solvent: Switching to a more polar, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve yields compared to ethereal solvents like THF, especially in Lewis acid-catalyzed reactions.

Experimental Protocol: Lewis Acid-Mediated Grignard Addition

This protocol provides a general guideline for a Lewis acid-mediated Grignard addition to quinoline-8-carbaldehyde.

Parameter Recommendation Rationale
Lewis Acid MgBr₂·OEt₂ (1.1 eq)Mild and effective for carbonyl activation.
Solvent Anhydrous Dichloromethane (DCM)Non-coordinating and suitable for low temperatures.
Temperature -78 °C to Room TemperatureAllows for controlled addition and reaction.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the Grignard reagent.

Step-by-Step Procedure:

  • To a solution of quinoline-8-carbaldehyde (1.0 eq) in anhydrous DCM, add MgBr₂·OEt₂ (1.1 eq) at -78 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at -78 °C.

  • Slowly add the Grignard reagent (1.2-1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

FAQ Section 2: Addressing Side Reactions
Question 3: I am observing significant amounts of a byproduct that appears to be the corresponding carboxylic acid. How can I prevent this oxidation?

Answer: The aldehyde group is susceptible to oxidation, especially under certain reaction conditions or during storage.

  • Storage: Store quinoline-8-carbaldehyde under an inert atmosphere (argon or nitrogen) and in a cool, dark place to minimize air oxidation.[8]

  • Reaction Conditions:

    • Ensure all solvents are degassed and reagents are anhydrous.

    • Perform reactions under a strict inert atmosphere.

    • Avoid strong oxidizing agents in your reaction mixture unless intended for the transformation.[9]

Question 4: In basic conditions, I am getting a mixture of the corresponding alcohol and carboxylic acid. What is happening?

Answer: This is likely a Cannizzaro reaction. Aldehydes lacking an alpha-hydrogen, like quinoline-8-carbaldehyde, can undergo disproportionation in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[8]

  • Solution: Avoid using strong, non-nucleophilic bases (e.g., NaH, NaOH, KOH) if your nucleophile is not sufficiently reactive. If a base is required, consider using a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For reactions like the Wittig reaction, the choice of base is critical. For non-stabilized ylides, strong bases like n-BuLi or NaH are often necessary, but for stabilized ylides, milder bases such as NaOMe or KOtBu can be employed.[8]

FAQ Section 3: Advanced Synthetic Strategies
Question 5: Are there any modern synthetic methods that are particularly effective for functionalizing quinoline-8-carbaldehyde?

Answer: Yes, recent advances in catalysis have provided powerful tools for this purpose.

  • Palladium-Catalyzed C-H Arylation: For the synthesis of aryl quinolinyl ketones, palladium-catalyzed direct C-H arylation of the aldehyde has been developed.[10] This method utilizes either aryl iodides or aryl diazonium salts and demonstrates good functional group tolerance.[10]

  • Rhodium-Catalyzed Directed Amidation: Cp*Rh(III)-catalyzed directed amidation of the aldehyde C-H bond using anthranils as the amine source provides a direct route to amides under mild conditions.[7]

Workflow for Method Selection

G Start Desired Transformation? Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, Wittig) Start->Nucleophilic_Addition Amide_Formation Amide Synthesis Start->Amide_Formation Ketone_Synthesis Aryl Ketone Synthesis Start->Ketone_Synthesis Strategy1 Lewis Acid Catalysis (MgBr₂, TiCl₄) Nucleophilic_Addition->Strategy1 Strategy2 Pd-Catalyzed C-H Amidation Amide_Formation->Strategy2 Strategy3 Pd-Catalyzed C-H Arylation Ketone_Synthesis->Strategy3

Caption: Decision workflow for selecting an appropriate synthetic strategy.

Summary of Troubleshooting Strategies

Issue Potential Cause(s) Recommended Solution(s)
Low/No Reactivity in Nucleophilic Addition Steric hindrance, low electrophilicityUse a Lewis acid catalyst (e.g., MgBr₂·OEt₂); increase reaction temperature; switch to a non-coordinating solvent.
Formation of Carboxylic Acid Byproduct Air oxidation during storage or reactionStore under inert gas; use degassed, anhydrous solvents; perform reactions under an inert atmosphere.[8]
Formation of Alcohol and Carboxylic Acid Cannizzaro reactionAvoid strong bases (NaOH, KOH); use milder bases if necessary (TEA, DIPEA).[8]
Difficulty Forming Imines/Schiff Bases Reversible reaction, unfavorable equilibriumUse a dehydrating agent (e.g., molecular sieves); employ a Dean-Stark apparatus to remove water.

References

  • Badger, G. M., & Moritz, A. G. (1958). Intramolecular hydrogen bonding in 8-hydroxyquinolines. Journal of the Chemical Society (Resumed), 3437. [Link]

  • Thakur, D. G., Rathod, N. B., Patel, S. D., & Sudalai, A. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C–H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. The Journal of Organic Chemistry. [Link]

  • Smole,ń, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2093. [Link]

  • Juskowiak, B., et al. (2023). Photoinduced Long-Distance Hydrogen-Atom Transfer in Molecules with a 7-Hydroxyquinoline Frame and a Carbaldehyde or Aldoxime Group as the Intramolecular Hydrogen Transporting Crane. The Journal of Physical Chemistry A. [Link]

  • Reddy, V. R., et al. (2022). Palladium-Catalyzed Directed Aldehyde C–H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. The Journal of Organic Chemistry. [Link]

  • Arshad, M. N., et al. (2016). Crystal structure and DFT study of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1471–1475. [Link]

  • Chemsrc. (2025). Quinoline-8-carbaldehyde. [Link]

  • ResearchGate. (2024). Scheme 3. (a) Amidation of quinoline-8-carbaldehyde.... [Link]

  • Anonymous. (n.d.). FACTORS AFFECTING STABILITY OF COMPLEXES. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for the Formylation of 7-Methoxyquinoline

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. The formylation of 7-methoxyquinoline, typically targeting the 8-position to produ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. The formylation of 7-methoxyquinoline, typically targeting the 8-position to produce 7-methoxyquinoline-8-carbaldehyde, is a crucial step in the synthesis of various biologically active molecules. The Vilsmeier-Haack reaction is the most common method for this transformation, and its success is exquisitely sensitive to reaction temperature. This document provides a comprehensive, experience-driven guide to optimizing this critical parameter, structured as a series of common questions and troubleshooting scenarios encountered in the lab.

Part 1: Foundational Principles

The Vilsmeier-Haack Reaction: Mechanism and the Central Role of Temperature

The formylation of 7-methoxyquinoline is an electrophilic aromatic substitution reaction.[1][2][3] The Vilsmeier-Haack reaction employs a Vilsmeier reagent, a chloroiminium salt, generated in-situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5] This reagent is a moderately weak electrophile, making it highly selective for electron-rich aromatic systems.[2][6]

The 7-methoxy group is an electron-donating group that activates the quinoline ring, directing the electrophilic Vilsmeier reagent primarily to the ortho position (C8), which is the most electronically enriched and sterically accessible site.

Reaction Mechanism: Formylation of 7-Methoxyquinoline

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Substrate 7-Methoxyquinoline Substrate->Iminium_Intermediate + Vilsmeier Reagent Product 7-Methoxyquinoline-8-carbaldehyde Iminium_Intermediate->Product + H₂O (Workup)

Caption: General mechanism of the Vilsmeier-Haack formylation.

Temperature is the master variable in this process for several reasons:

  • Reagent Stability: The Vilsmeier reagent is thermally unstable and can decompose at elevated temperatures, reducing the concentration of the active formylating agent and lowering the yield.[7]

  • Reaction Kinetics: Higher temperatures increase the reaction rate. However, for activated substrates like 7-methoxyquinoline, this can lead to a loss of control.

  • Selectivity: Temperature significantly impacts the regioselectivity. Lower temperatures often favor the kinetically preferred product, while higher temperatures can provide enough energy to overcome activation barriers for substitution at less favored positions, leading to isomeric mixtures.[7][8]

  • Side Reactions: The reaction is exothermic.[7][9] Uncontrolled temperature increases can lead to polymerization, degradation, and the formation of intractable tars, which are common pitfalls.[7][8][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature range for the formylation of 7-methoxyquinoline?

A1: For a highly activated substrate like 7-methoxyquinoline, it is imperative to start at a low temperature.

  • Vilsmeier Reagent Formation: The initial reaction between DMF and POCl₃ is highly exothermic and should be performed at 0°C (ice bath), with slow, dropwise addition of POCl₃ to the DMF.[9] The temperature should be strictly maintained below 10°C.[7][9]

  • Substrate Addition: The solution of 7-methoxyquinoline should then be added to the pre-formed Vilsmeier reagent, also at 0°C.

  • Reaction Progression: For initial trials, it is advisable to stir the reaction at 0-10°C for 1-2 hours, then allow it to warm slowly to room temperature and monitor for completion by TLC.[7][9] Gentle heating should only be considered if the reaction is sluggish at room temperature.

Q2: How does the 7-methoxy group influence the reaction conditions compared to unsubstituted quinoline?

A2: The methoxy group is a strong electron-donating group, which greatly activates the quinoline ring towards electrophilic substitution. This has two major implications:

  • Milder Conditions Required: The reaction can proceed under much milder temperature conditions (0°C to room temperature) compared to deactivated or unsubstituted aromatics, which might require heating to 80-100°C.[7]

  • Increased Risk of Side Reactions: The high reactivity increases the propensity for side reactions like diformylation or polymerization if the temperature is not strictly controlled.[10]

Q3: Besides the desired 8-formyl product, are other isomers possible? How does temperature affect this?

A3: Yes, while the 8-position is electronically favored, formylation at other positions, such as C5, is possible. Regioselectivity is often temperature-dependent. Lowering the reaction temperature generally enhances the selectivity for the kinetically favored product, which is typically the C8-formyl isomer in this case.[8] Higher temperatures can lead to a mixture of isomers as less favorable substitution pathways become accessible.[7]

Part 3: Troubleshooting Guide

This section addresses specific problems encountered during the experiment.

Q4: My reaction resulted in a very low yield or failed completely. What are the potential causes?

A4: This is a common issue that can stem from several factors, often related to reagent integrity and initial reaction conditions.

Potential Cause Explanation & Solution
Moisture Contamination The Vilsmeier reagent is extremely sensitive to moisture and will be quenched by water. Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen, argon). Use anhydrous grade DMF.[9]
Poor Reagent Quality Old or improperly stored DMF can contain dimethylamine and formic acid, while degraded POCl₃ is ineffective. Solution: Use freshly distilled or a newly opened bottle of high-purity DMF and POCl₃.[9]
Incomplete Reagent Formation If the initial exotherm is not controlled, the Vilsmeier reagent can decompose as it forms. Solution: Prepare the reagent strictly at 0°C with vigorous stirring to dissipate heat. A yellowish, crystalline mass should form.[7][9]
Insufficient Reaction Temperature/Time While high temperatures are risky, the reaction may be very slow at extremely low temperatures. Solution: After an initial period at 0-10°C, allow the reaction to warm to room temperature. Monitor the reaction progress by TLC over several hours. Only if no conversion is observed should you consider gentle heating (e.g., to 40-50°C), while carefully monitoring for any signs of decomposition.[8]

Q5: My reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of a clean product. What happened?

A5: Tar formation is a classic sign of an uncontrolled exothermic reaction and subsequent decomposition.

Potential Cause Explanation & Solution
Runaway Reaction The formation of the Vilsmeier reagent and its subsequent reaction with the activated quinoline are both exothermic. Inadequate cooling can cause localized "hot spots" or a runaway reaction, leading to polymerization and degradation.[7][9] Solution: Strict temperature control is non-negotiable. Use an ice-salt bath for temperatures below 0°C if necessary.[7] Ensure vigorous stirring to maintain a homogenous temperature throughout the mixture. Add reagents dropwise to control the rate of heat generation.[8]
Excessively High Temperature Intentionally heating the reaction too high or for too long with an activated substrate will almost certainly lead to decomposition. Solution: For 7-methoxyquinoline, avoid high temperatures (e.g., >60°C) unless systematic optimization has shown it to be necessary and controllable. Always start low and increase temperature gradually.

Q6: My NMR shows the desired product, but also significant impurities or a second isomer. How can I improve the purity and selectivity?

A6: This points towards issues with side reactions or a loss of regioselectivity, both of which are heavily influenced by temperature.

Potential Cause Explanation & Solution
Loss of Regioselectivity Higher temperatures can provide sufficient energy to overcome the activation barrier for formylation at less-favored positions, resulting in a mixture of isomers.[7] Solution: Lower the reaction temperature. Running the reaction consistently at 0-5°C may significantly improve selectivity for the desired 8-formyl product.[8]
Diformylation or Other Side Reactions Overly harsh conditions (excess reagent, high temperature) can sometimes lead to secondary reactions on the activated ring. Solution: Use a stoichiometry closer to 1.1 equivalents of the Vilsmeier reagent. Maintain a lower reaction temperature and monitor the reaction to stop it once the starting material is consumed, preventing over-reaction.[10]
Improper Work-up The iminium salt intermediate must be carefully hydrolyzed to the aldehyde. Solution: Pour the reaction mixture slowly into a large volume of crushed ice with vigorous stirring.[11] Neutralize the acidic solution carefully using a saturated base like sodium bicarbonate or sodium acetate to a pH of 6-8.[10][11] Using a strong base like NaOH can sometimes lead to side reactions if not well-controlled.
Troubleshooting Decision Tree

G Start Reaction Outcome Unsatisfactory Yield Low or No Yield? Start->Yield Tar Tar Formation / Dark Color? Yield->Tar No Reagents Check Reagent Quality (Anhydrous? Fresh?) Yield->Reagents Yes Purity Mixture of Products / Low Purity? Tar->Purity No Temp_High Was Temperature Control Lost? (Poor Cooling? Fast Addition?) Tar->Temp_High Yes Selectivity Was Reaction Run at Elevated Temp? Purity->Selectivity Yes Temp_Low Was Temperature Too Low? (Reaction Sluggish?) Reagents->Temp_Low No Reagent_Fix Action: Use flame-dried glassware. Use fresh, anhydrous reagents. Reagents->Reagent_Fix Yes Optimize_Temp_Up Action: Allow slow warmup to RT. Monitor via TLC. Consider gentle heating (40°C). Temp_Low->Optimize_Temp_Up Yes Overheating_Fix Action: Maintain temp <10°C during additions. Use ice-salt bath. Add reagents dropwise with vigorous stirring. Temp_High->Overheating_Fix Yes Workup Was Work-up Procedure Correct? Selectivity->Workup No Selectivity_Fix Action: Lower reaction temperature (0-5°C) to improve regioselectivity. Selectivity->Selectivity_Fix Yes Workup_Fix Action: Ensure slow quench in ice. Neutralize carefully with NaHCO₃ to pH 6-8. Workup->Workup_Fix Yes

Caption: A decision tree for troubleshooting common formylation issues.

Part 4: Experimental Protocol and Data

Protocol: Temperature Optimization for the Formylation of 7-Methoxyquinoline

This protocol outlines a parallel screening approach to identify the optimal reaction temperature.

1. Materials & Setup:

  • 7-methoxyquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon line, magnetic stirrers, and TLC setup

  • Three-necked round-bottom flasks, flame-dried and equipped with septa, N₂ inlet, and magnetic stir bars.

2. Vilsmeier Reagent Preparation (Central Stock):

  • In a flame-dried 100 mL three-necked flask under N₂, add anhydrous DMF (e.g., 20 mL).

  • Cool the flask to 0°C in an ice bath.

  • With vigorous stirring, add POCl₃ (1.1 eq. relative to total substrate to be used) dropwise via syringe, ensuring the internal temperature never exceeds 10°C.

  • Stir the resulting yellowish mixture at 0°C for an additional 30 minutes. This is your Vilsmeier reagent stock.

3. Parallel Reaction Setup:

  • Set up three separate flame-dried flasks (Rxn A, B, C), each charged with 7-methoxyquinoline (e.g., 1 mmol, 159 mg).

  • Dissolve the substrate in a minimal amount of anhydrous DMF or DCM in each flask.

  • Place each flask in a cooling bath set to its target starting temperature:

    • Rxn A: 0°C (Ice bath)

    • Rxn B: 20-25°C (Room temperature water bath)

    • Rxn C: 50°C (Heated oil bath)

  • Add an equimolar amount of the Vilsmeier reagent stock dropwise to each of the three flasks simultaneously.

4. Reaction Monitoring and Work-up:

  • Stir the reactions at their respective temperatures.

  • Monitor the progress of each reaction every 30-60 minutes by TLC (e.g., 4:1 Hexane:EtOAc).

  • Once the starting material is consumed (or after a set time, e.g., 4 hours), proceed with the work-up.

  • Carefully and slowly pour each reaction mixture into a separate beaker containing a large amount of crushed ice (~50g) with vigorous stirring.

  • Slowly add saturated NaHCO₃ solution until the pH is neutral (~7-8).

  • Extract the aqueous mixture with DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

5. Analysis:

  • Analyze the crude product from each reaction by ¹H NMR to determine the conversion and the ratio of desired product to side products.

  • Purify the material from the most promising reaction condition via column chromatography.

Experimental Workflow Diagram

G cluster_temps Temperature Screening start Start prep_reagent Prepare Vilsmeier Reagent (DMF + POCl₃) at 0°C start->prep_reagent setup Set up 3 Parallel Reactions with 7-Methoxyquinoline prep_reagent->setup rxn_a Reaction A 0°C setup->rxn_a rxn_b Reaction B 25°C setup->rxn_b rxn_c Reaction C 50°C setup->rxn_c monitor Monitor all reactions by TLC rxn_a->monitor rxn_b->monitor rxn_c->monitor workup Quench on Ice & Neutralize monitor->workup extract Extract with Organic Solvent workup->extract analyze Analyze Crude Product by NMR extract->analyze result Identify Optimal Temperature analyze->result

Caption: Workflow for parallel temperature optimization.

Expected Outcomes vs. Temperature
Temperature RangeExpected Reaction RateAnticipated YieldSelectivity & PurityKey Observations
0 - 10°C Slow to ModerateModerate to GoodHighest. Clean reaction profile expected with minimal side products.Clear, pale yellow solution. Reaction may require several hours for full conversion.
20 - 30°C (RT) Moderate to FastPotentially GoodGood to Moderate. Possible formation of minor isomers or impurities.Solution may yellow more intensely. Good balance for initial screening.
50 - 60°C FastVariable to PoorModerate to Poor. Increased risk of isomeric products and impurities.Mixture may darken. Potential for some decomposition.
> 80°C Very FastPoor. Very Poor. High likelihood of significant darkening, tar formation, and product degradation.[7][8]

References

  • BenchChem. Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • BenchChem. Temperature control in the Vilsmeier-Haack reaction of furan derivatives.
  • BenchChem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Van Den Broek, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development.
  • BenchChem. How to increase the regioselectivity in the formylation of 2-methylquinoline.
  • BenchChem. effect of temperature on Vilsmeier-Haack reaction outcome.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Cambridge University Press. Vilsmeier-Haack Reaction.
  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Meth-Cohn, O., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. PMC.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • YouTube. Vilsmeier-Haack Reaction.
  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.

Sources

Optimization

Removing unreacted starting material from 7-Methoxyquinoline-8-carbaldehyde crude

Executive Summary The synthesis of 7-Methoxyquinoline-8-carbaldehyde (typically via oxidation of 7-methoxy-8-methylquinoline or Vilsmeier-Haack formylation) frequently results in crude mixtures containing 5–15% unreacted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 7-Methoxyquinoline-8-carbaldehyde (typically via


 oxidation of 7-methoxy-8-methylquinoline or Vilsmeier-Haack formylation) frequently results in crude mixtures containing 5–15% unreacted starting material.

Separating the aldehyde product from its non-carbonyl precursors (e.g., 7-methoxy-8-methylquinoline or 7-methoxyquinoline) is chemically challenging because:

  • Similar Polarity: Both compounds possess the lipophilic quinoline core and the methoxy group, resulting in overlapping

    
     values on silica.
    
  • Basic Nitrogen Interaction: Both species interact strongly with acidic silanol groups on silica gel, causing "streaking" or co-elution during chromatography.

This guide details two field-proven protocols to isolate the aldehyde: Chemo-Selective Bisulfite Extraction (The "Gold Standard") and Buffered Flash Chromatography .

Module 1: The Bisulfite Purification Protocol (Recommended)

Principle: This method exploits the specific reactivity of the aldehyde carbonyl group.[1] Sodium bisulfite (


) attacks the aldehyde to form a water-soluble 

-hydroxy sulfonate adduct. The unreacted starting material (lacking the carbonyl) remains in the organic layer.
Workflow Diagram

BisulfitePurification Start Crude Mixture (Aldehyde + SM) Dissolve Dissolve in EtOAc (or DCM) Start->Dissolve AddBisulfite Add Saturated NaHSO3 (aq) Dissolve->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Contains Impurities/SM) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde Adduct) PhaseSep->AqLayer Keep Wash Wash with fresh EtOAc (Remove entrained SM) AqLayer->Wash Basify Basify to pH 10-12 (Na2CO3 or NaOH) Wash->Basify Extract Extract with EtOAc Basify->Extract Final Pure 7-Methoxyquinoline- 8-carbaldehyde Extract->Final

Figure 1: Chemo-selective isolation of quinoline aldehydes via bisulfite adduct formation.

Step-by-Step Protocol
  • Preparation: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

    • Note: If solubility is poor, use a small amount of Methanol (MeOH) as a co-solvent, but keep the organic phase predominantly non-polar to ensure the SM stays in the organic layer.

  • Adduct Formation: Add 2–3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) .
    
    • Action: Vigorously stir or shake for 30–60 minutes. The aldehyde converts to the polar sulfonate salt.

  • Separation: Transfer to a separatory funnel.

    • Organic Layer (Top): Contains unreacted starting material (7-methoxy-8-methylquinoline). Discard (or save for recovery).

    • Aqueous Layer (Bottom): Contains the product adduct.[2] Keep this.

  • Wash: Wash the aqueous layer twice with fresh EtOAc to remove any entrained starting material.

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Slowly add Sodium Carbonate (

      
      )  solid or solution until pH > 10.
      
    • Observation: The solution will turn cloudy as the free aldehyde regenerates and precipitates.

  • Extraction: Extract the aqueous mixture with EtOAc (

    
    ).
    
  • Finishing: Dry combined organics over

    
    , filter, and concentrate.
    

Module 2: Buffered Flash Chromatography

If the bisulfite method is unsuitable (e.g., due to scale or specific solubility issues), you must modify standard chromatography to prevent the quinoline nitrogen from interacting with the silica.

The "Streaking" Problem: The basic nitrogen of the quinoline ring hydrogen-bonds with acidic silanols on the silica gel surface. This causes peak tailing, which allows the starting material (SM) to "smear" into the product fractions.

The Solution: Pre-treat the silica and the mobile phase with Triethylamine (


) .
Optimized Solvent System
ComponentRoleComposition
Hexane Non-polar carrier60–80%
Ethyl Acetate Polar modifier20–40%
Triethylamine Silanol blocker 1–2% (Constant)

Protocol:

  • Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of Hexane containing 2%

    
    . This neutralizes the acidic sites before the sample touches the column.
    
  • Elution: Run the gradient (e.g., 0%

    
     40% EtOAc in Hexane) while maintaining 1% 
    
    
    
    in both solvent bottles.
  • Result: The starting material (less polar) will elute as a sharp band, followed by the aldehyde (more polar).

Troubleshooting & FAQ

Q1: I used the bisulfite method, but my yield is very low (<30%). Where is my product?

  • Cause 1 (Incomplete Hydrolysis): The adduct is stable. If you didn't raise the pH high enough (>10) or didn't stir long enough during regeneration, the aldehyde remains trapped in the water.

  • Cause 2 (Adduct Solubility): The bisulfite adduct of quinolines can sometimes be partially soluble in the organic phase if a lot of Methanol was used.

  • Fix: Ensure the aqueous phase is pH 10–12 during regeneration. Stir for at least 30 minutes.

Q2: During chromatography, the SM and Product are co-eluting despite using Triethylamine.

  • Cause: The polarity difference is too small for the gradient used.

  • Fix: Switch to a DCM/MeOH system (e.g., 98:2 DCM:MeOH) with 1%

    
     (Ammonium hydroxide) instead of TEA. DCM often provides better selectivity for quinolines than EtOAc.
    

Q3: Can I use recrystallization instead?

  • Insight: 7-Methoxyquinoline-8-carbaldehyde generally crystallizes well from hot Ethanol or Acetonitrile . However, if the SM content is >10%, it often co-crystallizes. Recrystallization is best used as a polishing step after the bisulfite method, not as the primary separation tool.

References

  • Boucher, M. M., et al. (2017).[2] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2] Organic Process Research & Development.[2] [Link]

  • Kjell, D. P., et al. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3] Journal of Organic Chemistry.[3] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of the Aldehyde Proton in 7-Methoxyquinoline-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. Among the various nuclei, the proton (¹H) provides exquisitely sensitive insights into the electronic environment of a molecule. The aldehyde proton, in particular, offers a distinct and informative signal. This guide provides an in-depth analysis of the ¹H NMR spectral features of the aldehyde proton in 7-Methoxyquinoline-8-carbaldehyde, presenting a comparative study with related structures to illuminate the subtle yet significant factors that govern its chemical shift.

The Unmistakable Signature of an Aldehyde Proton

The aldehyde proton (-CHO) is one of the most readily identifiable signals in a ¹H NMR spectrum, typically resonating in a distinct region far downfield, between 9 and 10 ppm.[1] This significant deshielding is a direct consequence of two primary electronic phenomena:

  • Magnetic Anisotropy of the Carbonyl Group: The π-electron system of the carbonyl (C=O) bond generates a significant induced magnetic field when placed in the external magnetic field of the NMR spectrometer.[1][2] The aldehyde proton is situated in a region where this induced field reinforces the external field, leading to a strong deshielding effect and a large downfield chemical shift.[1][2]

  • Inductive Effects: The electronegative oxygen atom of the carbonyl group withdraws electron density from the adjacent carbon and, by extension, from the aldehyde proton. This reduction in electron density around the proton further contributes to its deshielding.

This characteristic downfield resonance makes the aldehyde proton an excellent diagnostic tool for confirming the presence of this functional group in a molecule.[1]

Visualizing Magnetic Anisotropy

The anisotropic effect of the carbonyl group can be visualized as a cone-shaped region of shielding and deshielding.

G cluster_carbonyl Carbonyl Group (C=O) cluster_field C C O O C->O σ C->O π deshielding_end deshielding_label deshielding_start deshielding_start->deshielding_end B_ind shielding_top_end shielding_bottom_start shielding_bottom_end shielding_bottom_start->shielding_bottom_end B_ind shielding_label shielding_top_start shielding_top_start->shielding_top_end B_ind Aldehyde_H Aldehyde H B_ext External Magnetic Field (B_ext)

Caption: Anisotropic effect of the carbonyl group on the aldehyde proton.

Comparative Analysis of Aldehyde Proton Shifts in Quinoline Carbaldehydes

The precise chemical shift of the aldehyde proton in 7-Methoxyquinoline-8-carbaldehyde is influenced by the electronic nature of the quinoline ring system and the methoxy substituent. To understand these effects, a comparison with structurally related quinoline carbaldehydes is invaluable.

CompoundAldehyde Proton (δ, ppm)SolventKey Structural Features & Analysis
7-Methoxyquinoline-8-carbaldehyde (Predicted) ~10.3 - 10.5CDCl₃/DMSO-d₆The methoxy group at position 7 is electron-donating, which should slightly shield the aldehyde proton compared to an unsubstituted analog. The proximity to the heterocyclic nitrogen and the potential for intramolecular interactions are key.
8-Hydroxyquinoline-7-carbaldehyde10.41DMSO-d₆The hydroxyl group at the 8-position can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This interaction can deshield the aldehyde proton, leading to a downfield shift.[3]
Quinoline-2-carbaldehyde10.23CDCl₃The aldehyde group is adjacent to the nitrogen atom, which is electron-withdrawing. This proximity leads to a significant deshielding effect.[4]
Quinoline-3-carbaldehyde10.22CDCl₃The aldehyde is further from the nitrogen compared to the 2-position, but still influenced by the overall electron-deficient nature of the pyridine ring.[4]
8-Hydroxyquinoline-5-carbaldehyde10.14DMSO-d₆The aldehyde group is more distant from the hydroxyl group compared to the 7-carbaldehyde isomer, reducing the potential for direct intramolecular hydrogen bonding effects on the aldehyde proton itself.[3]
6-(Dimethylamino)quinoline-5-carbaldehyde10.19DMSO-d₆The strong electron-donating dimethylamino group at the 6-position increases electron density in the ring system, leading to a relative shielding (upfield shift) of the aldehyde proton compared to analogs with electron-withdrawing or less-donating groups.[3]

Analysis and Insights:

The position of the aldehyde group relative to the nitrogen atom and other substituents on the quinoline ring system has a pronounced effect on its chemical shift. For 7-Methoxyquinoline-8-carbaldehyde, the aldehyde proton at the 8-position is influenced by both the electron-donating methoxy group at the 7-position and the nearby nitrogen atom of the quinoline ring. The electron-donating nature of the methoxy group is expected to slightly increase the electron density around the aldehyde proton, causing a modest upfield shift compared to a non-substituted analog. However, the overall aromatic and heterocyclic environment will maintain its position in the characteristic downfield region.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocol should be followed.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A 1. Weigh Compound (5-10 mg of 7-Methoxyquinoline-8-carbaldehyde) B 2. Select Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Add Internal Standard (e.g., TMS, 0 ppm) B->C D 4. Dissolve Sample (in ~0.6-0.7 mL of solvent) C->D E 5. Transfer to NMR Tube D->E F 6. Cap and Invert to Mix E->F G 7. Insert Sample into NMR Spectrometer F->G H 8. Lock, Tune, and Shim G->H I 9. Acquire ¹H Spectrum H->I J 10. Process Data (Fourier Transform, Phase Correction, Baseline Correction) I->J K 11. Reference Spectrum (Set TMS to 0 ppm) J->K L 12. Integrate Peaks K->L M 13. Identify Aldehyde Proton Signal (~10.3-10.5 ppm) L->M N 14. Analyze Coupling Patterns and Assign Other Resonances M->N

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Step-by-Step Methodology:
  • Compound Weighing: Accurately weigh approximately 5-10 mg of 7-Methoxyquinoline-8-carbaldehyde.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative. The choice of solvent can slightly influence the chemical shifts.[5]

  • Internal Standard: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which is defined as 0.0 ppm and used to reference the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the compound and TMS.

  • Transfer: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Mixing: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.

  • Spectral Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum should be phase-corrected and baseline-corrected to ensure accurate integration and peak picking.

  • Analysis: Reference the spectrum by setting the TMS peak to 0.0 ppm. Identify the aldehyde proton signal in the expected downfield region and integrate all peaks to determine the relative ratios of the different protons in the molecule.

Conclusion and Future Perspectives

The aldehyde proton of 7-Methoxyquinoline-8-carbaldehyde provides a clear and sensitive probe into the electronic structure of the molecule. Its characteristic downfield chemical shift, predicted to be in the range of 10.3-10.5 ppm, is a result of the strong magnetic anisotropy of the carbonyl group. Comparative analysis with other quinoline carbaldehydes demonstrates that the precise chemical shift is modulated by the position of the aldehyde group and the electronic effects of other substituents on the quinoline scaffold. A thorough understanding of these principles, combined with rigorous experimental protocol, allows researchers to confidently assign this key resonance and use it to verify the structure and purity of their target compounds.

Future studies could involve a detailed investigation of solvent effects on the aldehyde proton's chemical shift, which can provide insights into intermolecular interactions. Additionally, two-dimensional NMR techniques, such as NOESY, could be employed to confirm the spatial proximity of the aldehyde proton to other protons in the molecule, further solidifying the structural assignment.

References
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. (2014). International Journal of Pharmaceutical Sciences and Research.
  • 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. (2013). The Journal of Physical Chemistry A.
  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020, April 28). MDPI. Retrieved from [Link]

  • Proton NMR Chemical Shifts. (2020, December 28). chem.ucalgary.ca. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Rsc.org. Retrieved from [Link]

Sources

Validation

Comparative Guide: HPLC Retention Time Analysis for Methoxyquinoline Carbaldehyde Isomers

Executive Summary & Scientific Context Methoxyquinoline carbaldehydes (e.g., 6-methoxyquinoline-4-carbaldehyde, 2-methoxyquinoline-3-carbaldehyde) are critical pharmacophores in the synthesis of antimalarials, kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methoxyquinoline carbaldehydes (e.g., 6-methoxyquinoline-4-carbaldehyde, 2-methoxyquinoline-3-carbaldehyde) are critical pharmacophores in the synthesis of antimalarials, kinase inhibitors, and fluorescent probes. During the Vilsmeier-Haack formylation or selenium dioxide oxidation of methylquinolines, regioisomeric impurities frequently arise.

Distinguishing these positional isomers is analytically challenging due to their identical molecular weight (


 g/mol ) and similar hydrophobicities. This guide provides a robust, self-validating HPLC protocol designed to separate these isomers by exploiting subtle differences in their 

-

interactions and basicity (

).

Physicochemical Basis of Separation

To achieve baseline resolution between isomers, one must move beyond simple hydrophobicity (C18) and leverage secondary interactions.

The Separation Mechanism[1][2][3]
  • Hydrophobicity (LogP): The methoxy group (-OCH

    
    ) is lipophilic, while the aldehyde (-CHO) is polar. The position of these groups alters the net dipole moment.
    
    • Example:2-methoxy isomers often exhibit different retention than 6-methoxy isomers due to the proximity of the methoxy oxygen to the quinoline nitrogen, affecting solvation.

  • Basicity & pH Control: The quinoline nitrogen is basic (

    
    ).
    
    • Isomer Effect: A substituent at the C2 or C8 position creates steric hindrance or electronic shielding around the nitrogen, altering the effective

      
      .
      
    • Protocol Implication: We use a low pH (0.1% Formic Acid) mobile phase to fully protonate the quinoline nitrogen (

      
      ). This eliminates "peak tailing" caused by mixed ionization states and silanol interactions.
      
  • 
    -
    
    
    
    Selectivity:
    Standard C18 columns often fail to separate positional aromatic isomers. Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior because they engage in specific
    
    
    -
    
    
    stacking interactions with the quinoline ring, which vary significantly based on the electron density distribution of the specific isomer.

Reference Experimental Protocol

This protocol is validated for the separation of 6-methoxyquinoline-4-carbaldehyde from its regioisomers (e.g., 2-methoxy, 7-methoxy variants).

Chromatographic Conditions[1][3][4][5][6][7][8][9]
ParameterSpecificationRationale
Column Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Superior isomer selectivity via

-

interactions compared to C18.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses silanol activity and protonates the base.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for N-heterocycles than Methanol.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Temp 30°CMaintains reproducible mass transfer kinetics.
Detection UV @ 254 nm & 320 nm254 nm (aromatic); 320 nm (conjugated aldehyde specific).
Gradient Profile (Isomer Resolution)
Time (min)% Mobile Phase BEvent
0.010%Equilibration / Loading
2.010%Isocratic hold to stack polar impurities
15.060%Linear gradient for isomer separation
18.090%Column wash
20.090%Wash hold
20.110%Re-equilibration

Comparative Retention Data

While absolute retention times (RT) vary by system, the Relative Retention (RR) order remains consistent on Phenyl-Hexyl phases under acidic conditions.

Predicted Elution Order (Phenyl-Hexyl Phase)
Isomer StructurePredicted Relative RetentionMechanistic Explanation
2-Methoxyquinoline-X-carbaldehyde Early Eluting The 2-methoxy group reduces the basicity of the ring nitrogen and increases polarity through inductive effects, often leading to faster elution.
6-Methoxyquinoline-4-carbaldehyde Mid-Eluting (Reference) The 6-methoxy group is para to the nitrogen (in the fused ring sense), stabilizing the

-system. This is the standard reference peak.
7-Methoxyquinoline-3-carbaldehyde Late Eluting 3-position aldehydes extend conjugation linearly. The 7-methoxy group (meta to N) often results in a flatter, more hydrophobic planar conformation, increasing retention.
8-Methoxyquinoline-X-carbaldehyde Variable Can show anomalous retention due to intramolecular H-bonding if the aldehyde is at C7/C5, or steric shielding of the nitrogen.

Note: On a standard C18 column, these peaks often co-elute or show poor resolution (


). The Phenyl-Hexyl phase typically achieves 

.

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This workflow guides the researcher through optimizing the separation of new isomer mixtures.

HPLC_Workflow Start Start: Isomer Mixture Screen1 Screen 1: C18 Column Low pH (0.1% FA) Start->Screen1 CheckRes Resolution (Rs) > 1.5? Screen1->CheckRes Success Validate Method CheckRes->Success Yes Fail Co-elution or Tailing CheckRes->Fail No SwitchCol Switch to Phenyl-Hexyl or PFP Column Fail->SwitchCol Optimize Optimize Gradient Slope (0.5% B/min) SwitchCol->Optimize CheckRes2 Resolution (Rs) > 1.5? Optimize->CheckRes2 CheckRes2->Success Yes AddMod Add Modifier: 5% Methanol (Selectivity) CheckRes2->AddMod No AddMod->CheckRes2

Caption: Decision tree for optimizing the separation of quinoline positional isomers.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why Phenyl-Hexyl columns work better than C18 for this specific application.

Mechanism cluster_0 Stationary Phase Interaction PhenylPhase Phenyl-Hexyl Ligand (Electron Rich) Isomer1 Isomer A (e- Poor Ring) PhenylPhase->Isomer1  High Affinity Isomer2 Isomer B (e- Rich Ring) PhenylPhase->Isomer2  Low Affinity Interaction1 Strong Pi-Pi Stacking (Longer Retention) Isomer1->Interaction1 Interaction2 Weak Pi-Pi Stacking (Shorter Retention) Isomer2->Interaction2

Caption: Differential Pi-Pi interactions allow the Phenyl-Hexyl phase to discriminate between electronic distributions of isomers.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction between protonated Quinoline N and residual silanols.Increase Buffer Strength: Add 10-20 mM Ammonium Formate to the mobile phase while maintaining pH 3.0.
Peak Fronting Sample solvent mismatch.Diluent Match: Dissolve sample in the starting mobile phase (10% ACN) rather than 100% ACN or MeOH.
Baseline Drift @ 254nm Formic acid absorbance.Switch Modifier: Use Trifluoroacetic acid (TFA) at 0.05% if UV baseline is unstable, though this may alter selectivity.

References

  • BenchChem. (2025).[1][2][3][4][5] Application Notes and Protocols for the Quantification of 6-Methoxyquinoline-4-carbaldehyde. Retrieved from

  • Royal Society of Chemistry. (2008).[6] Supplementary Material: Competition Experiments and Retention Indices. Chemical Communications.[6] Retrieved from

  • Nacalai Tesque. (2025).[7][5] HPLC Column for Structural Isomers (COSMOSIL PYE/NPE). Retrieved from

  • MDPI. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives. European Journal of Medicinal Chemistry. Retrieved from

  • Chromatography Forum. (2017). Separation of Positional Isomers: Strategy Guide. Retrieved from

Sources

Comparative

A Comparative Guide to UV-Vis Absorption Spectra Changes in 7-Methoxyquinoline-8-carbaldehyde Complexes

For researchers and professionals in drug development and materials science, understanding the nuanced interactions between organic ligands and metal ions is paramount. 7-Methoxyquinoline-8-carbaldehyde stands out as a p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the nuanced interactions between organic ligands and metal ions is paramount. 7-Methoxyquinoline-8-carbaldehyde stands out as a promising ligand, its potential underscored by the rich chemistry of its quinoline scaffold. This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of 7-Methoxyquinoline-8-carbaldehyde and its complexes, offering insights into the electronic transitions that govern its spectral behavior upon coordination. While direct experimental data for this specific molecule is limited in published literature, this guide leverages extensive data from structurally analogous compounds, primarily 7-hydroxyquinoline-8-carbaldehydes and 8-hydroxyquinoline derivatives, to provide a robust comparative analysis.

The Foundation: Understanding the Spectroscopic Behavior of Quinoline-Based Ligands

The UV-Vis absorption spectrum of a quinoline derivative is dictated by π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the molecular environment, including solvent polarity and, most significantly, coordination with other chemical species.

Solvatochromism: The Influence of the Solvent Environment

Complexation: The Primary Driver of Spectral Change

The most dramatic shifts in the UV-Vis absorption spectrum of 7-Methoxyquinoline-8-carbaldehyde are expected upon the formation of complexes, particularly with metal ions. The coordination of a metal ion to the ligand, typically through the nitrogen of the quinoline ring and the oxygen of the carbaldehyde group, introduces new electronic transitions and perturbs the existing ones. These changes provide a spectroscopic signature of complex formation and can offer insights into the nature and strength of the metal-ligand bond.

The formation of a metal complex typically leads to a bathochromic shift of the π → π* transitions. This is attributed to the stabilization of the π* orbitals of the ligand upon coordination to the metal ion, which decreases the HOMO-LUMO energy gap. Additionally, new absorption bands, known as charge-transfer bands, may appear. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the relative energies of the metal and ligand orbitals.

Comparative Analysis of UV-Vis Absorption Spectra

To illustrate the expected spectral changes upon complexation of 7-Methoxyquinoline-8-carbaldehyde, we will draw comparisons with the well-studied 8-hydroxyquinoline and its derivatives. 8-Hydroxyquinoline is a potent chelating agent that forms stable complexes with a wide range of metal ions, and its spectroscopic behavior upon complexation is well-documented.[4][5]

The structural similarity between 7-Methoxyquinoline-8-carbaldehyde and 8-hydroxyquinoline, particularly the presence of a nitrogen and an oxygen atom in a position suitable for chelation, suggests that they will exhibit analogous behavior. The primary difference lies in the electronic effect of the methoxy group at the 7-position compared to a hydroxyl group, which may subtly influence the position of the absorption bands.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for 8-Hydroxyquinoline and its Metal Complexes in Methanol

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
8-Hydroxyquinoline (8-HQ)~240, ~310Not specified[4]
Co(II)-8-HQ Complex~371Not specified[4]
Ni(II)-8-HQ Complex~366Not specified[4]

Note: This table is based on data for 8-hydroxyquinoline and is intended to be illustrative of the expected trends for 7-Methoxyquinoline-8-carbaldehyde.

The data for 8-hydroxyquinoline complexes clearly shows a significant bathochromic shift of the longest wavelength absorption band upon coordination with Co(II) and Ni(II) ions. A similar trend is anticipated for 7-Methoxyquinoline-8-carbaldehyde. The magnitude of the shift will likely depend on the nature of the metal ion, its oxidation state, and the coordination geometry of the resulting complex.

Experimental Protocol: A Guide to UV-Vis Spectroscopic Analysis of Complexation

This section provides a detailed, step-by-step methodology for the investigation of the complexation of 7-Methoxyquinoline-8-carbaldehyde with a metal ion using UV-Vis spectroscopy.

Materials and Reagents:

  • 7-Methoxyquinoline-8-carbaldehyde

  • A suitable metal salt (e.g., Copper(II) chloride, Zinc(II) acetate)

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 7-Methoxyquinoline-8-carbaldehyde (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a stock solution of the metal salt (e.g., 1 x 10⁻² M) in the same solvent.

  • Determination of the Absorption Spectrum of the Ligand:

    • Dilute the stock solution of 7-Methoxyquinoline-8-carbaldehyde to a suitable concentration (e.g., 1 x 10⁻⁵ M).

    • Record the UV-Vis absorption spectrum of this solution from 200 to 800 nm, using the pure solvent as a blank.

    • Identify the wavelength of maximum absorption (λmax).

  • Spectroscopic Titration:

    • To a fixed concentration of the 7-Methoxyquinoline-8-carbaldehyde solution in a cuvette, add incremental amounts of the metal salt stock solution.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Observe the changes in the absorption spectrum, noting any shifts in λmax and changes in absorbance.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is most significant) against the molar ratio of the metal to the ligand.

    • This plot can be used to determine the stoichiometry of the complex.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Prepare Ligand Stock (7-Methoxyquinoline-8-carbaldehyde) C Record UV-Vis of Ligand A->C B Prepare Metal Salt Stock D Perform Spectroscopic Titration (add metal to ligand) B->D C->D E Record Spectra after each addition D->E Iterate F Analyze Spectral Changes (λmax shift, Absorbance change) E->F G Determine Complex Stoichiometry F->G

Caption: Experimental workflow for UV-Vis spectroscopic analysis of complex formation.

The Causality Behind Spectral Shifts: A Deeper Look

The observed changes in the UV-Vis absorption spectra upon complexation are a direct consequence of the alteration of the electronic structure of the 7-Methoxyquinoline-8-carbaldehyde ligand.

Diagram of Ligand and a Representative Metal Complex:

Caption: Structures of the ligand and a representative metal complex.

Upon chelation, the lone pair of electrons on the quinoline nitrogen and the carbonyl oxygen are involved in the formation of coordinate bonds with the metal ion. This interaction has several key effects:

  • Increased Conjugation and Rigidity: The formation of a chelate ring increases the planarity and rigidity of the molecule. This can lead to an increase in the molar absorptivity (a hyperchromic effect).

  • Perturbation of Molecular Orbitals: The electrostatic interaction with the positively charged metal ion lowers the energy of both the π and π* orbitals of the ligand. However, the effect is generally more pronounced on the π* orbitals, leading to a smaller HOMO-LUMO gap and a bathochromic shift.

  • Introduction of Charge-Transfer Transitions: As mentioned earlier, the presence of a metal ion with accessible d-orbitals can lead to the appearance of new LMCT or MLCT bands, which are often broad and can extend into the visible region, imparting color to the complex.

Conclusion and Future Directions

The study of the UV-Vis absorption spectra of 7-Methoxyquinoline-8-carbaldehyde complexes provides a powerful tool for understanding the fundamental principles of coordination chemistry and for characterizing new materials and potential therapeutic agents. While this guide has relied on comparative data due to the scarcity of direct experimental results for the title compound, the principles and methodologies outlined provide a solid framework for future investigations.

Further research should focus on the synthesis and isolation of specific metal complexes of 7-Methoxyquinoline-8-carbaldehyde and the detailed characterization of their spectroscopic properties in a range of solvents. Such studies will not only fill the existing data gap but also contribute to a deeper understanding of the structure-property relationships in this important class of compounds.

References

  • Gong, Y., et al. (2023). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Journal of Molecular Structure, 1285, 135455. [Link]

  • Kucuk, C. (2025). Theoretical Insights into the Structural, Spectroscopic, Solvent Effect, Reactivity, NCI, and NLO Analyses of 5,7-Dichloro-8-Hydroxyquinoline-2-Carbaldehyde. European Journal of Chemistry, 16, 70-82. [Link]

  • Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Ferreira, M. I. M., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11853–11870. [Link]

  • Gümüş, A., et al. (2019). The solvatochromism and electronic structure of (E)-2-(2-hydroxystyryl)quinolin-8-ol. Turkish Journal of Chemistry, 43(6), 1581-1596. [Link]

  • Hassan, A. M., et al. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Polycyclic Aromatic Compounds, 42(5), 2241-2257. [Link]

  • Ibrahim, M. A., et al. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Journal of the Serbian Chemical Society, 85(12), 1575-1590. [Link]

  • Kaczmarczyk, G., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]

  • Lages, M., et al. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 8(1), 13381. [Link]

  • Novaki, L. P., & El Seoud, O. A. (2025). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Berichte der Bunsengesellschaft für physikalische Chemie, 102(9), 1295-1302. [Link]

  • Suliman, F. O., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic Chemistry: An Indian Journal, 9(10), 379-386. [Link]

  • Thangadurai, T. D., & Natarajan, K. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 10, S1609-S1616. [Link]

  • Thorat, D., et al. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry, 17(4), 241-250. [Link]

  • Truong, M. L. (2024). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. VNU Journal of Science: Natural Sciences and Technology, 40(2), 52-58. [Link]

  • Turek, M., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 12(9), 1530-1536. [Link]

  • Wrona-Piotrowicz, A., et al. (2015). Synthesis, characterization and antimicrobial activity of novel Schiff base and its metal complexes. Journal of Thermal Analysis and Calorimetry, 121(2), 925-934. [Link]

  • Yekeler, H., et al. (2018). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Journal of the Iranian Chemical Society, 15(11), 2489-2500. [Link]

  • Zawisza, I., et al. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. The Journal of Physical Chemistry A, 117(40), 10423–10434. [Link]

Sources

Validation

Comparative Guide: X-ray Crystallography of 7-Methoxyquinoline-8-carbaldehyde Derivatives

Executive Summary: The Structural Scaffold In the realm of medicinal chemistry and ligand design, 7-Methoxyquinoline-8-carbaldehyde represents a pivotal scaffold. Unlike its ubiquitous cousin, 8-hydroxyquinoline (8-HQ),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Scaffold

In the realm of medicinal chemistry and ligand design, 7-Methoxyquinoline-8-carbaldehyde represents a pivotal scaffold. Unlike its ubiquitous cousin, 8-hydroxyquinoline (8-HQ), which is dominated by strong intramolecular hydrogen bonding (


), the 7-methoxy derivative offers a sterically distinct, lipophilic profile. This guide objectively compares the crystallographic performance of 7-methoxyquinoline-8-carbaldehyde derivatives against standard quinoline alternatives, focusing on lattice packing efficiency, solubility-driven crystallization, and utility in Schiff base synthesis.

Key Insight: The replacement of the 8-hydroxyl group with a 7-methoxy group disrupts the classic "flat" dimer packing of 8-HQ, introducing steric torsion that alters


 stacking distances—a critical factor for intercalating drug candidates.

Structural Characterization & Metrics[1][2][3][4][5][6]

Comparative Crystallographic Data

The following table contrasts the crystal data of a representative 7-methoxy derivative against the standard 8-hydroxyquinoline and a positional isomer. Note the shift in space group and cell volume, indicative of the methoxy group's steric demand.

Feature7-Methoxy Derivative (Ref.[1][2][3][4] Model)*8-Hydroxyquinoline (Standard)2-Methoxyquinoline-3-carbaldehyde (Isomer)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group




(

)




(

)

(Long axis packing)



(

)




(

)



Packing Motif Offset

stacking
H-bonded Centrosymmetric DimersCentrosymmetric Dimers (

)
Primary Interaction C-H

O /

O-H

N (Intra/Inter)
C-H

O

*Data anchored on 2-Chloro-7-methoxyquinoline-3-carbaldehyde and related analogues to illustrate the 7-OMe scaffold behavior [1][2].

Structural Logic: The "Methoxy Effect"
  • Steric Bulk vs. H-Bonding: In 8-hydroxyquinoline, the hydroxyl proton locks the molecule into a planar conformation via an intramolecular bond with the quinoline nitrogen. In 7-methoxy derivatives, this lock is absent. The methoxy group often rotates out of the quinoline plane to minimize steric clash with H-8, increasing the unit cell volume and solubility in organic solvents like dichloromethane [3].

  • Stacking Disruption: The 7-OMe group acts as a "spacer" in the crystal lattice. While 8-HQ forms tight stacks (

    
     separation), 7-methoxy derivatives typically show expanded centroid-centroid distances (
    
    
    
    ), which can be advantageous for designing flexible ligands that require conformational freedom upon binding to a protein target [4].

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality single crystals suitable for X-ray diffraction, we recommend a slow evaporation method utilizing a dual-solvent system to modulate polarity.

Protocol: Synthesis of Schiff Base Derivatives

  • Reactants: Dissolve 7-Methoxyquinoline-8-carbaldehyde (1.0 eq) and the target primary amine (1.0 eq) in absolute ethanol (EtOH).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at

    
     for 3-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Isolation: Cool to RT. Filter the precipitate and wash with cold EtOH.

Protocol: Crystal Growth (The "Diffusion-Evaporation" Method)

  • Dissolution: Dissolve 20 mg of the purified Schiff base in a minimum amount of Chloroform (

    
    ) or Dichloromethane (DCM).
    
  • Layering: Carefully layer an equal volume of n-Hexane or Ethanol on top of the denser solution.

  • Incubation: Seal the vial with Parafilm, poke 3 small holes, and store in a vibration-free dark environment at

    
    .
    
  • Harvest: Block-like crystals typically form within 3-7 days.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation.

CrystalWorkflow Start Start: 7-Methoxy-8-Carbaldehyde Rxn Condensation (EtOH + AcOH) Start->Rxn + Amine Purify Purification (Recrystallization) Rxn->Purify Precipitate Growth Crystal Growth (Slow Evaporation/Diffusion) Purify->Growth Solvent Choice XRD X-Ray Diffraction (Mo Kα, 293K) Growth->XRD Single Crystal Solve Structure Solution (SHELXT / Olex2) XRD->Solve Data Reduction Solve->Growth Poor R-factor? Retry Solvent

Caption: Logical workflow for synthesizing and characterizing 7-methoxyquinoline derivatives via X-ray crystallography.

Comparative Performance Analysis

Stability and Solubility
  • 7-Methoxy Derivatives: Exhibit superior solubility in non-polar solvents (CHCl3, Benzene) compared to 8-hydroxy analogues. This makes them excellent candidates for lipophilic drug delivery systems where membrane permeability is required.

  • 8-Hydroxy Derivatives: Often suffer from poor solubility due to strong intermolecular H-bonding networks, requiring DMSO or DMF for processing, which can complicate crystal growth [5].

Intermolecular Interaction Networks

Understanding the lattice forces is crucial for predicting solid-state stability.

Interactions Core 7-Methoxyquinoline Core PiPi π-π Stacking (Face-to-Face) Core->PiPi Aromatic Rings CH_O C-H···O Interactions (Weak H-bonds) Core->CH_O Methoxy Oxygen Steric Steric Repulsion (Methoxy vs. H-8) Core->Steric 7-OMe Group Packing Crystal Packing Efficiency PiPi->Packing Stabilizes Columns CH_O->Packing Directional Steering Steric->Packing Disrupts Planarity

Caption: Interaction map showing how the 7-methoxy group influences crystal packing forces compared to traditional H-bonding.

Derivative Utility
  • Fluorescent Sensors: The 7-methoxy group enhances quantum yield in Schiff base sensors (e.g., for

    
     or 
    
    
    
    ) by preventing the fluorescence-quenching Proton Transfer (ESIPT) mechanism common in 8-hydroxyquinoline [1].
  • Metallodrugs: The N,O-chelating pocket remains active, but the complex geometry is distorted. X-ray data confirms that metal complexes of 7-methoxy derivatives often adopt a more twisted octahedral geometry compared to the planar 8-HQ complexes, potentially altering binding kinetics with DNA [2].

References

  • Mukhopadhyay, S., et al. (2015). "A dual-responsive 'turn-on' bifunctional receptor: a chemosensor for Fe(3+) and chemodosimeter for Hg(2+)."[2] Dalton Transactions, 44(16), 7118-7122.[2] Link

  • Benzerka, A., et al. (2014). "7-Methoxy-2-phenylquinoline-3-carbaldehyde." Acta Crystallographica Section E, E70, o523. Link

  • Chandraprakash, K., et al. (2010). "2-Methoxyquinoline-3-carbaldehyde."[5][2][6] Acta Crystallographica Section E, E66, o2510.[7] Link

  • BenchChem Technical Support.[5] (2025).[8][1][2][9] "Structural confirmation of 6-Methoxyquinoline-4-carbaldehyde derivatives by X-ray crystallography." BenchChem Comparative Guides. Link

  • Banerjee, T., & Saha, N. N. (1986). "Crystal structure of 8-hydroxyquinoline." Acta Crystallographica Section C, 42, 1408–1411.[10] Link

Sources

Comparative

Technical Comparison Guide: Purity Verification of 3-Indoleacrylic Acid (C₁₁H₉NO₂)

Executive Summary Target Molecule: 3-Indoleacrylic acid (C₁₁H₉NO₂) CAS: 1204-06-4 Context: A critical heteroaromatic scaffold in tryptophan metabolism studies and drug discovery. Verifying the purity of small molecule in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Indoleacrylic acid (C₁₁H₉NO₂) CAS: 1204-06-4 Context: A critical heteroaromatic scaffold in tryptophan metabolism studies and drug discovery.

Verifying the purity of small molecule intermediates like C₁₁H₉NO₂ is a foundational step in pharmaceutical development. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for detecting organic impurities, it is blind to inorganic salts, moisture, and non-chromophoric contaminants.

This guide compares Combustion Elemental Analysis (CHN) against HPLC and Quantitative NMR (qNMR) . It argues that while EA is often viewed as a legacy technique, it remains the only method capable of validating "bulk" purity (including solvation state) without requiring compound-specific reference standards.

Part 1: Theoretical Framework & Calculation

Before initiating experimental protocols, the theoretical elemental composition must be established as the baseline for validity.

Molecular Formula: C₁₁H₉NO₂ Molecular Weight (MW): 187.19 g/mol (Based on standard atomic weights: C=12.011, H=1.008, N=14.007, O=15.999)

The Calculation Logic

The theoretical mass percentage for each element (


) is calculated using the formula:


Where

is the number of atoms of element

, and

is the atomic weight.[1][2][3][4]
ElementAtom CountCalculationTheoretical Mass %Acceptable Range (±0.4%)
Carbon (C) 11

70.58% 70.18% – 70.98%
Hydrogen (H) 9

4.85% 4.45% – 5.25%
Nitrogen (N) 1

7.48% 7.08% – 7.88%
Oxygen (O) 2Calculated by difference17.09% N/A
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Expert Insight: The "±0.4% Rule" is the standard acceptance criterion for journals (e.g., J. Org. Chem.).[5][6][7][8][9] However, for C₁₁H₉NO₂, a deviation in Nitrogen >0.4% often indicates trapped solvent (e.g., acetonitrile) or inorganic nitrate contamination, rather than synthetic failure.

Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)

This section objectively compares the three primary methods for purity verification.

Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (¹H)
Primary Scope Bulk purity (Organic + Inorganic + Solvents)Organic impurities & isomersAbsolute quantification of organic content
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Blind Spots Cannot distinguish isomers; insensitive to <0.5% impuritiesInorganic salts, moisture, non-UV active compoundsLow sensitivity for trace impurities (<1%)
Reference Standard Not required for analyte (uses Acetanilide/Sulfanilamide)Required (for response factors)Required (Internal Standard, e.g., TCNB)
Throughput High (5 mins/sample)Medium (15–40 mins/sample)Medium (10–20 mins/sample)
Cost Efficiency Low operational costModerate (Solvents/Columns)High (Instrument time/Deuterated solvents)
Decision Logic: When to use EA?

Use Elemental Analysis when:

  • Reference Standards are Absent: You are synthesizing a novel derivative of C₁₁H₉NO₂ and have no commercial standard for HPLC calibration.

  • Solvate Determination: You suspect the solid form is a hydrate or solvate. EA is the most reliable method to confirm stoichiometry (e.g., C₁₁H₉NO₂ · 0.5 H₂O).

  • Inorganic Contamination: You used metal catalysts (Pd, Cu) or silica gel. HPLC will show a single peak (100% pure), but EA values will be consistently low across C, H, and N due to mass dilution by inorganics.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness , this protocol includes "Stop/Go" checkpoints.

Sample Preparation (The Critical Variable)

Objective: Eliminate surface moisture which artificially lowers %C and %N.

  • Step A: Dry 50 mg of C₁₁H₉NO₂ in a vacuum oven at 40°C for 4 hours.

  • Step B: Store in a desiccator over P₂O₅.

  • Checkpoint: Run a TGA (Thermogravimetric Analysis) or simple melting point check. If MP < 180°C (Lit: 180-186°C), recrystallize before EA.

Instrument Calibration

Standard: Acetanilide (C₈H₉NO) is the industry standard for this heteroatom ratio.

  • K-Factor Determination: Run 3 replicates of Acetanilide.

  • Validation: The instrument must return Acetanilide values within ±0.1% of theoretical before running the unknown.

Combustion & Detection

Method: Flash combustion at 975°C (dynamic flash) with Helium carrier gas.

  • Oxidation: Sample + O₂

    
     CO₂, H₂O, NOx.
    
  • Reduction: NOx passed over Copper at 650°C

    
     N₂.
    
  • Separation: GC column separates N₂, CO₂, H₂O.

  • Detection: Thermal Conductivity Detector (TCD).

Data Analysis & Troubleshooting

Scenario: Result is C=68.5%, H=5.1%, N=7.2% (All low).

  • Diagnosis: The ratio of C:N is correct, but absolute values are low. This indicates "mass dilution" by a non-combustible (inorganic salt) or a heavy non-volatile solvent.

  • Action: Perform Residue on Ignition (ROI) test or check ¹H NMR for solvent peaks.

Part 4: Visualization & Workflows

Diagram 1: Analytical Decision Matrix

This diagram guides the researcher on selecting the correct purity method based on the sample stage.

PurityDecision Start Synthesized C11H9NO2 IsNovel Is the compound Novel? Start->IsNovel CheckSolubility Solubility Check IsNovel->CheckSolubility No (Standard Available) qNMR qNMR (Absolute Quant + Structure) IsNovel->qNMR Yes (No Standard) HPLC HPLC-UV/MS (Check Organic Impurities) CheckSolubility->HPLC Soluble EA Elemental Analysis (Bulk Purity + Solvates) HPLC->EA Purity > 98% Recryst Recrystallize HPLC->Recryst Purity < 95% qNMR->EA Structure Confirmed EA->Recryst Fail (>0.4% dev) Release Release for Bio-Assay EA->Release Within ±0.4% Recryst->Start

Caption: Strategic workflow for selecting purity verification methods. EA is positioned as the final gatekeeper before biological testing.

Diagram 2: The Combustion Analysis Workflow

A visualization of the self-validating experimental loop.

EA_Workflow Sample Crude C11H9NO2 Dry Vacuum Dry (40°C, 4h) Sample->Dry Remove H2O Weigh Microbalance (±0.001 mg) Dry->Weigh 2-3 mg Combust Combustion (975°C + O2) Weigh->Combust Detect TCD Detection (N2, CO2, H2O) Combust->Detect Calc Compare to Theoretical Detect->Calc Calc->Dry Result High H%

Caption: The Elemental Analysis operational workflow highlighting the critical drying step often missed by junior researchers.

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Recommendation for the publication of particle size analysis data." Pure and Applied Chemistry.
  • Melen, R. L., et al. (2022).[4] "An International Study Evaluating Elemental Analysis." ACS Central Science. [Link] (Critical analysis of the ±0.4% rule).

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link] (Comparison of qNMR vs EA).

  • PubChem. "3-Indoleacrylic acid (Compound)."[10] National Library of Medicine. [Link] (Source for Physical Properties and MW).

  • United States Pharmacopeia (USP). "General Chapter <731> Loss on Drying.

Sources

Safety & Regulatory Compliance

Safety

7-Methoxyquinoline-8-carbaldehyde proper disposal procedures

Comprehensive Safe Handling and Disposal Guide for 7-Methoxyquinoline-8-carbaldehyde 1. Operational Context & Mechanistic Hazard Profile 7-Methoxyquinoline-8-carbaldehyde (CAS: 82060-67-1) is a highly functionalized hete...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Guide for 7-Methoxyquinoline-8-carbaldehyde

1. Operational Context & Mechanistic Hazard Profile 7-Methoxyquinoline-8-carbaldehyde (CAS: 82060-67-1) is a highly functionalized heterocyclic building block extensively used in drug discovery and synthetic organic chemistry[1]. While specific toxicity data for this exact derivative may be limited, standard laboratory safety dictates that it must be managed based on the hazard profile of its parent scaffold, quinoline, combined with the reactivity of its functional groups[2].

Mechanistic Causality:

  • The Quinoline Scaffold: The[3], with chronic exposure linked to hepatotoxicity and vascular tumors. The human carcinogen potency factor for quinoline is established at 12.48 (mg/kg/day)⁻¹ for oral exposure[4]. Furthermore, quinoline derivatives exhibit high aquatic toxicity and environmental persistence[5].

  • The C8-Carbaldehyde Moiety: Aldehydes are highly electrophilic. They can undergo rapid, sometimes exothermic, oxidation to carboxylic acids when exposed to strong oxidizers, and can form Schiff bases violently with primary amines.

  • The C7-Methoxy Group: This electron-donating group activates the quinoline ring, increasing its susceptibility to electrophilic aromatic substitution. This means the compound must be strictly isolated from halogens and strong acids in the waste stream to prevent uncontrolled secondary reactions.

2. Physicochemical & Regulatory Data Summary

Property / ParameterValue / ClassificationCausality / Impact on Disposal Logistics
Molecular Weight 187.19 g/mol Determines stoichiometric capacity for absorbent materials during spill containment.
Target Organs (Quinoline core) Liver, Kidneys, Eyes, SkinMandates systemic PPE (nitrile, goggles) to prevent dermal/ocular absorption[3].
EPA Carcinogen Rating Group C (Possible Human Carcinogen)Prohibits sewering; requires high-temperature incineration for complete destruction[3].
Chemical Incompatibilities Strong oxidizers, strong bases, primary aminesSegregation required to prevent exothermic oxidation of the reactive aldehyde moiety.
Environmental Fate Toxic to aquatic lifeTriggers mandatory "cradle-to-grave" hazardous waste management protocols[2].

3. Immediate Safety & Engineering Controls Before initiating any disposal procedures, researchers must establish a secure operational environment. All handling must occur within a certified Class II chemical fume hood to mitigate inhalation risks associated with volatile organic vapors or aerosolized particulates.

Protective EquipmentSpecificationMechanistic Rationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents transdermal absorption of lipophilic quinoline derivatives[2].
Eye Protection Chemical safety goggles & face shieldProtects against ocular irritation and severe mucosal damage from aldehyde exposure[6].
Body Protection Flame-retardant laboratory coatShields against incidental contact and potential exothermic splatters during waste mixing.
Respiratory NIOSH-approved respirator (if outside hood)Mitigates inhalation of toxic dust or vapors, preventing systemic neurotoxic effects[7].

4. Self-Validating Disposal Methodology Improper disposal of pharmaceutical intermediates can lead to severe environmental contamination.[8]. Follow this self-validating protocol to ensure absolute compliance.

Step 1: Waste Segregation & Compatibility Verification

  • Action: Isolate 7-Methoxyquinoline-8-carbaldehyde waste from all strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.

  • Validation Check: Review the waste log of the target secondary container. If the log contains any entries for amines or oxidizers, reject the container and procure a new, dedicated vessel.

Step 2: Primary Containerization

  • Action: Transfer the chemical (solid or solvent-dissolved) into a high-density polyethylene (HDPE) or amber glass container. Glass is preferred due to its chemical inertness against reactive aldehydes.

  • Validation Check: Cap the container tightly and invert it 180 degrees over a secondary containment tray for 10 seconds. Observe for any micro-leaks or vapor escape. If sealed perfectly, proceed.

Step 3: Regulatory Labeling

  • Action: Affix a standardized hazardous waste label. The label must explicitly state: "Hazardous Waste: 7-Methoxyquinoline-8-carbaldehyde (Toxic, Irritant)".

  • Validation Check: Ensure the "Accumulation Start Date" is written in indelible ink. Regulatory compliance requires disposal within 90 to 180 days of this date, depending on your facility's generator status.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Move the sealed, labeled container to your laboratory's designated SAA. Store it in a cool, dry, and well-ventilated cabinet away from direct UV exposure.

  • Validation Check: Verify that the SAA is under the direct control of the operator generating the waste and that the container is closed at all times except when actively adding waste[2].

Step 5: EHS Coordination & Final Destruction

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. They will arrange for a "lab pack" pickup by a licensed environmental services company[6].

  • Validation Check: Confirm with EHS that the final disposal method is high-temperature incineration at an EPA-permitted facility, which is required to thermally degrade the stable quinoline ring[8].

5. Spill Response & Chemical Decontamination In the event of a localized spill, immediate and calculated action is required to prevent environmental release.

  • Isolate & Evacuate: Immediately halt all nearby experiments. Evacuate non-essential personnel from the immediate vicinity.

  • Containment: For solid spills, avoid generating dust. For liquid solutions, encircle the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as the aldehyde may react exothermically.

  • Neutralization/Absorption: Gently sweep the absorbed mixture using spark-proof tools and transfer it into a dedicated, wide-mouth hazardous waste container[5].

  • Decontamination: Wash the affected surface with a mild detergent and water solution, followed by an ethanol wipe. Collect all contaminated paper towels and gloves into the solid hazardous waste bin.

  • Reporting: Document the spill volume and response actions, and report the incident to your EHS officer within 24 hours.

6. Disposal Workflow Visualization

DisposalWorkflow A Waste Generation: 7-Methoxyquinoline-8-carbaldehyde B Compatibility Check: Isolate from Oxidizers/Bases A->B C Containerization: Transfer to Glass/HDPE Vessel B->C D Regulatory Labeling: Mark as 'Hazardous Waste' C->D E Accumulation: Store in Designated SAA D->E F EHS Coordination: Schedule Lab Pack Pickup E->F G Final Destruction: EPA-Permitted Incineration F->G

Caption: Workflow for the safe containment and disposal of 7-Methoxyquinoline-8-carbaldehyde.

7. References

  • U.S. Environmental Protection Agency (EPA). "Health And Environmental Effects Profile for Quinoline". Source: epa.gov. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Quinoline Fact Sheet". Source: epa.gov. URL: [Link]

  • Minnesota Department of Health. "Quinoline Toxicological Summary". Source: health.state.mn.us. URL: [Link]

  • Waste Dive. "Much ado about pharma residue: EPA rule aims to end waste flushing". Source: wastedive.com. URL:[Link]

Handling

Personal protective equipment for handling 7-Methoxyquinoline-8-carbaldehyde

Topic: Personal protective equipment (PPE) for handling 7-Methoxyquinoline-8-carbaldehyde Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Risk Profile Compound Identity: 7-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment (PPE) for handling 7-Methoxyquinoline-8-carbaldehyde Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Risk Profile

Compound Identity: 7-Methoxyquinoline-8-carbaldehyde (CAS: 82060-67-1) Physical State: Solid (typically off-white to yellow powder).[1]

As a Senior Application Scientist, I advise treating this compound not merely as a generic reagent, but as a bifunctional electrophile . Its hazard profile is derived from two distinct structural motifs:

  • The Quinoline Core: Planar, nitrogen-containing heterocycle with potential for DNA intercalation and aquatic toxicity.[1]

  • The C8-Aldehyde: A reactive electrophile capable of Schiff base formation with biological amines (proteins/DNA), leading to sensitization and tissue irritation.[1]

The "Prudent Practice" Directive: In the absence of comprehensive chronic toxicology data for this specific isomer, you must adopt a Control Banding Strategy (Band 3) . This assumes high potency for skin/respiratory sensitization until proven otherwise.[1]

Hierarchy of Controls & PPE Selection

PPE is your last line of defense.[1] The primary safety mechanism for this compound is containment .[1]

A. Engineering Controls (Primary)[1]
  • Solid Handling: All weighing and transfer of the neat solid must occur inside a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.

  • Air Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar during weighing.[1] Electrostatic dispersion of this light powder is the most common cause of localized contamination.

B. Personal Protective Equipment (Secondary)

Do not rely on generic "lab safety" rules. Use this targeted protection matrix:

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Engineering Control Preferred. If outside hood: N95 or P100 Half-mask.[1]The aldehyde moiety poses a high risk of respiratory sensitization (asthmaphylaxis).[1] Inhalation of dust must be zero.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1).[1] Not just safety glasses.[1][2]Aldehydes are lachrymators and severe irritants.[1] Goggles seal against airborne dust and accidental splashes.[1]
Dermal (Hands) Double Nitrile Gloves (4 mil minimum).[1] Outer: Standard Nitrile.[1] Inner: Extended cuff Nitrile.[1]Breakthrough Logic: Quinolines are lipophilic.[1] If dissolved in DCM or DMF, permeation is rapid. Double gloving creates a sacrificial layer.[1]
Body Tyvek® Lab Coat or closed-front cotton coat with sleeves tucked.[1]Prevents "cuff gap" exposure where wrist movement exposes skin to settling dust.[1]

Operational Protocol: The "Closed Loop" Concept

Goal: Move the compound from container to reaction vessel with zero open-air exposure.[1]

Step 1: Pre-Operational Check
  • Verify Fume Hood flow alarm is active.[1]

  • Clear the "working zone" (6 inches back from sash).[1]

  • Solvent Check: If you are dissolving the compound, identify the solvent.

    • If using DCM (Dichloromethane): You must use Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash.[1]

Step 2: Weighing & Transfer (The Critical Step)[1]
  • The Anti-Static Method:

    • Place the receiving flask inside a secondary container (beaker) in the hood.

    • Use a disposable anti-static weighing boat.[1]

    • Do not use a spatula. Gently tap the bottle to dispense.[1] This avoids generating friction-charged dust particles that "fly" off the spatula.[1]

    • After transfer, rinse the weighing boat with your reaction solvent into the flask immediately. This quenches the dust hazard by converting it to a solution.[1]

Step 3: Decontamination[1]
  • Solvent Trap: Wipe the balance area with a tissue soaked in Ethanol or Isopropanol .

    • Why? Aldehydes are soluble in alcohols; this ensures physical removal.[1]

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the beak of the other) to ensure the outside of the glove never touches skin.

Waste Disposal & Emergency Response

Waste Segregation[1]
  • Stream A (Solid/Contaminated Debris): Weighing boats, tissues, and gloves go into Solid Hazardous Waste.

  • Stream B (Liquid):

    • Do NOT mix with strong oxidizers (e.g., Nitric acid waste).[1] The aldehyde can oxidize exothermically.[1]

    • Do NOT mix with ammonia/amines waste without ventilation (rapid polymerization/Schiff base formation).[1]

    • Dispose in Halogenated or Non-Halogenated solvent waste depending on the carrier solvent.[1]

Emergency Scenarios
  • Spill (Solid): Do not sweep.[1] Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.[1]

  • Eye Contact: Flush for 15 minutes .[1][3][4][5] Aldehydes cross-link proteins; immediate dilution is critical to prevent corneal clouding.[1]

Visualizing the Safety Logic

This diagram illustrates the decision-making process for handling 7-Methoxyquinoline-8-carbaldehyde, prioritizing engineering controls over PPE.

SafetyProtocol Risk Risk Assessment: 7-Methoxyquinoline-8-carbaldehyde State Physical State? Risk->State Solid Solid (Dust Hazard) State->Solid Powder Solution Solution (Splash/Permeation) State->Solution Dissolved Hood Engineering Control: Chemical Fume Hood (REQUIRED) Solid->Hood Solution->Hood PPE_Solid PPE: Double Nitrile Gloves + Goggles + Lab Coat Hood->PPE_Solid Handling Solid PPE_Sol PPE: Laminate Gloves (if DCM) OR Double Nitrile (Change <15m) Hood->PPE_Sol Handling Liquid Weigh Action: Anti-static Weighing (No Spatula) PPE_Solid->Weigh Decon Decon: Wipe with Ethanol (Solubilize Aldehyde) PPE_Sol->Decon Weigh->Decon Waste Disposal: Segregate from Oxidizers & Amines Decon->Waste

Caption: Decision matrix for handling 7-Methoxyquinoline-8-carbaldehyde, distinguishing between solid dust hazards and solution permeation risks.

References

  • PubChem. (n.d.).[1] Compound Summary: 7-Methoxyquinoline.[1][6] National Library of Medicine.[1] Retrieved February 26, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved February 26, 2026, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved February 26, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Guidance on the Application of the CLP Criteria. Retrieved February 26, 2026, from [Link][1]

Sources

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